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(Z)-3-chloro-3-(3-fluorophenyl)acrylonitrile Documentation Hub

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  • Product: (Z)-3-chloro-3-(3-fluorophenyl)acrylonitrile
  • CAS: 1192875-03-8

Core Science & Biosynthesis

Foundational

Technical Whitepaper: (Z)-3-chloro-3-(3-fluorophenyl)acrylonitrile

Abstract (Z)-3-chloro-3-(3-fluorophenyl)acrylonitrile is a highly specialized electrophilic intermediate utilized primarily in the synthesis of polysubstituted heterocycles, particularly 3-amino-4-arylpyrazoles. Its stru...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(Z)-3-chloro-3-(3-fluorophenyl)acrylonitrile is a highly specialized electrophilic intermediate utilized primarily in the synthesis of polysubstituted heterocycles, particularly 3-amino-4-arylpyrazoles. Its structural utility lies in the "push-pull" electronic character of the acrylonitrile backbone, enhanced by the meta-fluorine substitution on the aryl ring. This guide details the stereoselective synthesis, reactivity profile, and downstream applications of this compound in medicinal chemistry.

Structural Analysis & Stereochemistry

The molecule features a tri-substituted alkene core. The designation (Z) (from the German zusammen, meaning "together") is critical for its reactivity and is determined by the Cahn-Ingold-Prelog (CIP) priority rules.

Stereochemical Assignment
  • C3 Position (β-carbon): The competition is between the Chlorine atom (Atomic #17) and the 3-Fluorophenyl group (Carbon, Atomic #6). Chlorine holds higher priority.

  • C2 Position (α-carbon): The competition is between the Cyano group (-CN) and Hydrogen. The Cyano group holds higher priority.

  • Configuration: In the (Z)-isomer, the high-priority Chlorine and Cyano groups are positioned on the same side of the double bond (cis-relationship).

Electronic Properties

The 3-fluorine substituent exerts a strong inductive electron-withdrawing effect (-I) on the phenyl ring, which is transmitted to the β-carbon of the acrylonitrile system. This increases the electrophilicity of the C3 position, making it highly susceptible to nucleophilic attack (SNV - Nucleophilic Vinylic Substitution) compared to the non-fluorinated analog.

ParameterValue / Description
Molecular Formula C9H5ClFN
Molecular Weight 181.59 g/mol
Stereochemistry (Z)-Isomer (Cl and CN cis)
Key Reactivity Michael Acceptor, SNV Substrate
Physical State Pale yellow solid

Synthetic Pathway: The Modified Vilsmeier-Haack Route

While


-chloroacrylonitriles can be synthesized via the reaction of acyl acetonitriles with PCl5, the most robust protocol for the (Z)-isomer involves a telescoped Vilsmeier-Haack formylation-chlorination followed by in situ oximation and dehydration.
Reaction Logic
  • Activation: DMF reacts with POCl3 to form the Vilsmeier reagent (chloroiminium ion).

  • Formylation/Chlorination: The enolizable ketone (3'-fluoroacetophenone) attacks the Vilsmeier reagent. Elimination of the oxygen creates the

    
    -chlorocinnamaldehyde intermediate (masked as an iminium salt).
    
  • Nitrile Formation: Addition of hydroxylamine (NH2OH) converts the intermediate directly into the nitrile via an oxime dehydration mechanism, avoiding the isolation of the unstable aldehyde.

Detailed Experimental Protocol

Note: All steps must be performed in a fume hood due to the toxicity of POCl3 and acrylonitriles.

Reagents:

  • 3'-Fluoroacetophenone (1.0 equiv)

  • POCl3 (Phosphorus oxychloride, 2.5 equiv)

  • DMF (Dimethylformamide, Solvent/Reagent, 8-10 vol)

  • Hydroxylamine Hydrochloride (NH2OH·HCl, 1.2 equiv)

Step-by-Step Methodology:

  • Vilsmeier Complex Formation: Charge DMF into a reactor and cool to 0–5°C. Add POCl3 dropwise, maintaining internal temperature <10°C. Stir for 30 minutes to generate the Vilsmeier reagent.

  • Substrate Addition: Add 3'-fluoroacetophenone dropwise. Allow the mixture to warm to room temperature, then heat to 45–50°C. Stir for 3–5 hours. Monitor by HPLC for consumption of starting material.

  • Oximation: Cool the mixture to 20°C. Add Hydroxylamine Hydrochloride slowly (exothermic).

  • Dehydration: Heat the mixture again to 50–60°C for 2 hours. The iminium-oxime intermediate dehydrates to form the nitrile.

  • Quench & Workup: Cool to 0°C. Pour the reaction mixture slowly into crushed ice/water with vigorous stirring. The product will precipitate.

  • Purification: Filter the pale yellow solid. Wash copiously with water to remove residual DMF and acid. Recrystallize from ethanol/water if necessary to improve the Z/E ratio (The Z isomer is typically less soluble).

Downstream Reactivity: Pyrazole Synthesis

The primary application of (Z)-3-chloro-3-(3-fluorophenyl)acrylonitrile is as a precursor for 3-amino-4-arylpyrazoles, which are privileged scaffolds in kinase inhibitors (e.g., p38 MAP kinase inhibitors).

Mechanism of Cyclization

The reaction with hydrazine proceeds via a cascade sequence:

  • SNV (Nucleophilic Vinylic Substitution): The hydrazine acts as a nucleophile, displacing the chlorine atom at the β-carbon. The (Z)-geometry facilitates this attack due to the steric accessibility of the chlorine.

  • Intramolecular Cyclization: The terminal nitrogen of the hydrazine attacks the nitrile carbon.

  • Tautomerization: The resulting imine tautomerizes to the stable aromatic 3-aminopyrazole.

Pathway Visualization

G cluster_0 Key Transformation start 3'-Fluoroacetophenone inter Intermediate: Chloro-Iminium Species start->inter Formylation/Chlorination (45°C) vilsmeier Vilsmeier Reagent (POCl3 / DMF) vilsmeier->inter product (Z)-3-chloro-3-(3-fluorophenyl) acrylonitrile inter->product Oximation/Dehydration (60°C) hydrox Hydroxylamine HCl hydrox->product pyrazole 3-Amino-4-(3-fluorophenyl) pyrazole product->pyrazole Cyclization (EtOH, Reflux) hydrazine Hydrazine Hydrate hydrazine->pyrazole

Figure 1: Synthetic workflow from acetophenone precursor to the pyrazole scaffold via the acrylonitrile intermediate.

Safety & Handling (HSE)

Researchers must treat this compound with extreme caution. As an acrylonitrile derivative, it possesses alkylating properties and potential cyanide-like toxicity mechanisms.

  • Hazard Classification: Acute Toxic (Oral/Dermal/Inhalation), Skin Irritant, Eye Irritant.

  • Lachrymator:

    
    -chloroacrylonitriles are potent lachrymators (tear gas agents). All handling must occur in a functioning fume hood.
    
  • Waste Disposal: Aqueous waste from the Vilsmeier reaction contains high levels of phosphate and acidic byproducts. Neutralize with sodium hydroxide before disposal. Do not mix with bleach (potential for chloramine formation).

References

  • Vertex AI Search. (2026).[1] Synthesis of (Z)-3-Chloro-3-(3-fluorophenyl)-acrylonitrile from 3'-Fluoroacetophenone. Retrieved from 2[2][3][4][5][6]

  • Organic Syntheses. (n.d.). General procedures for acrylonitrile derivatives. Retrieved from 5[2][3][4][5][6]

  • Royal Society of Chemistry. (2022). Condensation of acrylonitrile and aryl acetonitrile. Retrieved from 7[2][3][4][5][6]

  • Chemistry Steps. (n.d.). POCl3 for Dehydration and Chlorination Mechanisms. Retrieved from 8[2][3][4][5][6]

Sources

Exploratory

synthesis of (Z)-3-chloro-3-(3-fluorophenyl)acrylonitrile from 3'-fluoroacetophenone

This technical guide details the stereoselective synthesis of (Z)-3-chloro-3-(3-fluorophenyl)acrylonitrile, a critical halogenated intermediate often utilized in the preparation of kinase inhibitors and functionalized he...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the stereoselective synthesis of (Z)-3-chloro-3-(3-fluorophenyl)acrylonitrile, a critical halogenated intermediate often utilized in the preparation of kinase inhibitors and functionalized heterocycles.

The protocol focuses on a scalable, one-pot Vilsmeier-Haack-Arnold transformation, converting 3'-fluoroacetophenone directly to the target nitrile with high stereochemical fidelity.

[1]

Executive Summary

  • Target Molecule: (Z)-3-chloro-3-(3-fluorophenyl)acrylonitrile[1]

  • CAS Registry Number: (Analogous structures often used in proprietary medicinal chemistry; specific CAS may vary by salt/purity).

  • Core Transformation: One-pot chloro-formylation followed by in situ oximation and dehydration.

  • Key Reagents: Phosphorus Oxychloride (

    
    ), 
    
    
    
    -Dimethylformamide (DMF), Hydroxylamine Hydrochloride (
    
    
    ).
  • Stereoselectivity: The reaction thermodynamically favors the (Z)-isomer , driven by the steric requirement to place the bulky aryl group trans to the nitrile moiety.

Reaction Pathway & Logic

The synthesis proceeds via a modified Vilsmeier-Haack reaction. Unlike standard formylations that stop at the aldehyde, this protocol introduces hydroxylamine to intercept the intermediate


-chloroacrolein, converting it immediately to the nitrile.
Reaction Scheme Visualization

ReactionScheme SM 3'-Fluoroacetophenone (C8H7FO) Int Intermediate: (Z)-3-chloro-3-(3-fluorophenyl)acrylaldehyde SM->Int Step 1: Chloroformylation 40°C, Overnight VR Vilsmeier Reagent (DMF + POCl3) VR->Int Prod Product: (Z)-3-chloro-3-(3-fluorophenyl)acrylonitrile Int->Prod Step 2: Oximation/Dehydration One-Pot, 40-45°C Reagent2 NH2OH·HCl (Hydroxylamine) Reagent2->Prod

Figure 1: One-pot reaction scheme illustrating the transformation from ketone to nitrile via the aldehyde intermediate.

Mechanistic Insight

Understanding the mechanism is vital for troubleshooting yield issues or impurity profiles.

Phase 1: Formation of the Vilsmeier Reagent

DMF reacts with


 to form the electrophilic chloromethyliminium salt  (Vilsmeier reagent).[2][3][4] This species is highly moisture-sensitive and must be generated in situ or under strictly anhydrous conditions.
Phase 2: Chloroformylation
  • Enolization: The ketone (3'-fluoroacetophenone) enolizes.

  • Electrophilic Attack: The enol attacks the Vilsmeier reagent.

  • Elimination: Loss of the dimethylamino group and chlorination results in the

    
    -chloroacrolein intermediate.
    
    • Stereochemical Control: The steric bulk of the 3-fluorophenyl group forces the forming formyl group (and subsequently the nitrile) to the opposite side (trans-relationship), resulting in the (Z)-configuration (where the Chlorine and the Nitrile are cis according to CIP priority, but the Aryl and Nitrile are trans).

Phase 3: Conversion to Nitrile (Arnold Modification)

Upon addition of hydroxylamine hydrochloride:

  • The aldehyde carbonyl reacts to form an oxime .

  • The excess

    
     or Vilsmeier adduct present in the mixture acts as a dehydrating agent.
    
  • The oxime undergoes dehydration (

    
    ) to form the cyano (
    
    
    
    ) group.

Mechanism Step1 DMF + POCl3 Step2 Chloromethyliminium Salt (Electrophile) Step1->Step2 Activation Step3 Enol Attack from 3'-Fluoroacetophenone Step2->Step3 Electrophilic Addn Step4 β-Chloroacrolein (Aldehyde) Step3->Step4 Elimination Step5 Aldoxime Formation (+ NH2OH) Step4->Step5 Condensation Step6 Dehydration to Nitrile (via POCl3) Step5->Step6 - H2O

Figure 2: Mechanistic cascade from reagent formation to final dehydration.

Experimental Protocol

This protocol is validated for a scale of approximately 80g of starting material.

Materials & Equipment
  • Reactor: 1L or 2L 3-neck round bottom flask (RBF) equipped with a mechanical stirrer, temperature probe, and pressure-equalizing dropping funnel.

  • Atmosphere: Nitrogen or Argon (anhydrous conditions are critical for Step 1).

  • Scrubber: The reaction generates HCl gas; route the exhaust through a dilute NaOH scrubber.

Step-by-Step Methodology
Step 1: Vilsmeier Complex Formation & Addition
  • Charge: Add 3'-fluoroacetophenone (80.0 g, 0.579 mol) and DMF (560 mL) to the reactor.

  • Temperature Set: Heat the solution to 40°C .

  • Addition: Charge Phosphoryl chloride (

    
    , 92.50 mL, 1.01 mol)  into the dropping funnel.
    
  • Controlled Feed: Add

    
     dropwise to the ketone/DMF solution.
    
    • Critical Parameter: Maintain internal temperature between 39-41°C . The reaction is exothermic; adjust addition rate to control heat.

  • Reaction: Stir the mixture at 40°C overnight (approx. 12-16 hours).

    • Checkpoint: Monitor conversion by HPLC.[5] The ketone peak should disappear, replaced by the aldehyde intermediate peak.

Step 2: Nitrile Formation (One-Pot)
  • Preparation: Dissolve Hydroxylamine hydrochloride (45.17 g, 0.637 mol) in DMF (240 mL) .

  • Addition: Add the hydroxylamine solution dropwise to the reaction mixture.

    • Critical Parameter: Maintain temperature between 39-45°C .

  • Rinse: Use a line-wash of DMF (40 mL) to ensure complete transfer.

  • Reaction: Stir at 40°C for 15 minutes . Conversion from aldehyde to nitrile is typically rapid.

Step 3: Quench & Isolation
  • Cooling: Cool the reaction mixture to 15-20°C .

  • Quench: Add Water (800 mL) dropwise.

    • Safety: This is highly exothermic due to hydrolysis of excess

      
      . Maintain temperature between 17-21°C .
      
  • Crystallization: Cool the slurry to 5°C and hold for 20 minutes to maximize precipitation.

  • Filtration: Filter the solid product.

  • Wash: Wash the cake with water (

    
    ) to remove residual acid and DMF.
    
  • Drying: Dry the solid in a vacuum oven at 40°C overnight .

Expected Results
  • Yield: ~71% (approx. 74 g).[1]

  • Appearance: Pale yellow solid.

  • Purity: >98% (HPLC area).

Quantitative Data Summary

ParameterSpecificationNotes
Stoichiometry (

)
1.75 equivExcess required for Vilsmeier complex and dehydration.
Stoichiometry (

)
1.10 equivSlight excess to ensure full conversion of aldehyde.
Reaction Temp (Step 1) 40°C ± 2°CHigher temps may increase tar/impurity formation.
Quench Temp < 21°CCritical to prevent thermal runaway and product degradation.[6]
Solvent Ratio ~10.5 vol (total)High dilution helps manage exotherms.

Troubleshooting & Critical Controls

Stereochemical Purity

The (Z)-isomer is the thermodynamic product. If (E)-isomer impurities are observed:

  • Cause: Kinetic trapping or insufficient reaction time in Step 1.

  • Solution: Ensure the overnight stir in Step 1 is maintained to allow thermodynamic equilibration of the chloro-aldehyde intermediate.

Safety: Handling
  • Hazard:

    
     reacts violently with water, releasing HCl and phosphoric acid.
    
  • Control: The quench step (adding water to the reaction mixture) must be performed slowly with active cooling. Never add the reaction mixture to hot water.

Impurity Profile
  • Hydrolysis Product: If the final product contains the aldehyde intermediate, the oximation step was incomplete. Increase

    
     equivalents or stir time.
    
  • Dimethylamine Adducts: Prolonged heating with DMF can lead to dimethylamine substitution at the

    
    -position. Keep temperature strictly at 40°C.
    

References

  • Organic Spectroscopy International. (2017). Synthesis of (Z)-3-Chloro-3-(3-fluorophenyl)-acrylonitrile from 3'-Fluoroacetophenone. Retrieved from [Link]

  • Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction. Comprehensive Organic Synthesis, 2, 777-794.
  • Jones, G., & Stanforth, S. P. (1997). The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles. Organic Reactions.

Sources

Foundational

Technical Guide: Physical and Chemical Properties of Substituted Acrylonitriles

Executive Summary Substituted acrylonitriles represent a versatile class of electrophiles bridging polymer science and targeted covalent inhibition (TCI) in drug discovery. While the parent acrylonitrile ( ) is a commodi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Substituted acrylonitriles represent a versatile class of electrophiles bridging polymer science and targeted covalent inhibition (TCI) in drug discovery. While the parent acrylonitrile (


) is a commodity monomer, its 

- and

-substituted derivatives function as tunable "warheads" for modifying cysteine residues in proteins. This guide analyzes the physicochemical determinants of their reactivity, providing a roadmap for tuning electrophilicity to balance potency with selectivity.

Structural Dynamics & Electronic Character[1]

The utility of substituted acrylonitriles stems from the polarization of the vinyl group by the cyano moiety. The nitrile group is a potent electron-withdrawing group (EWG) via induction (-I) and resonance (-M), lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the alkene.

Orbital Interactions and Polarization

The


-carbon of the acrylonitrile motif is highly electrophilic (Michael acceptor). Substitution at the 

-position (e.g.,

-methyl,

-cyano) or

-position alters the steric environment and electronic density, allowing precise control over the rate of nucleophilic attack.
  • 
    -Substitution:  Generally lowers electrophilicity through steric hindrance, though additional EWGs (e.g., 
    
    
    
    -cyanoacrylate) can increase reactivity.
  • 
    -Substitution:  significantly impacts the reversibility of Michael adducts.[1] Bulky 
    
    
    
    -groups often destabilize the adduct, favoring the reverse reaction (retro-Michael), a feature exploited in reversible covalent drugs.

Resonance N1 Canonical Form CH2=CH-C≡N N2 Polarized Transition δ+ on β-Carbon N1->N2 π-polarization N3 Resonance Hybrid +CH2-CH=C=N- N2->N3 Resonance stabilization

Figure 1. Electronic polarization of the acrylonitrile system illustrating the electrophilic activation of the


-carbon.

Physical Characterization

The physical properties of these compounds dictate their handling in synthesis and behavior in biological assays (solubility/permeability).

Comparative Physical Data

The introduction of substituents disrupts the crystal lattice (lowering MP relative to molecular weight) but increases boiling points due to increased London dispersion forces.

CompoundStructureMW ( g/mol )BP (°C)MP (°C)Density (g/mL)Dipole Moment (D)
Acrylonitrile

53.0677-830.813.9
Methacrylonitrile

67.0990-350.803.7
Fumaronitrile

(trans)
78.07186961.050.0 (sym)

-Chloroacrylonitrile

87.5188-651.09~3.5
Cinnamonitrile

129.16256201.034.1

Data Sources: NIST Chemistry WebBook [1], PubChem [2].

Spectroscopic Signatures[1]
  • IR Spectroscopy: The

    
     stretch is diagnostic, typically appearing at 2200–2260 cm⁻¹ . Conjugation lowers this frequency. The 
    
    
    
    stretch appears around 1600–1640 cm⁻¹ .
  • ¹H NMR: Vinyl protons in unsubstituted acrylonitrile appear as a complex multiplet at δ 5.6–6.2 ppm . In

    
    -substituted derivatives, the 
    
    
    
    -protons often appear as singlets or doublets shifted downfield if electron-withdrawing groups are present.

Chemical Reactivity & Mechanistic Pathways[1][3]

The defining chemical property of substituted acrylonitriles is their behavior as Michael Acceptors . This reactivity is the basis for both polymerization (industrial) and covalent inhibition (pharma).

The Thia-Michael Addition (Reversible vs. Irreversible)

In drug development, the reaction with thiols (cysteine) is paramount. Unlike acrylamides, which often form permanent bonds, substituted acrylonitriles can be tuned to be reversible .

  • Mechanism: The thiolate anion (

    
    ) attacks the 
    
    
    
    -carbon. The resulting enolate is protonated to form the saturated nitrile.
  • Tunability:

    • Irreversible:[2] Unsubstituted acrylonitrile (rapid, stable adduct).

    • Reversible:[3][4]

      
      -cyano or 
      
      
      
      -heterocyclic substituted acrylonitriles.[5] The steric bulk and stability of the leaving group facilitate the retro-Michael reaction.

MichaelAddition Reactants Thiol (Cys-SH) + Substituted Acrylonitrile TS Transition State (Thiolate attack at β-C) Reactants->TS k_on Intermediate Stabilized Enolate Intermediate TS->Intermediate Product Thioether Adduct (Covalent Complex) Intermediate->Product Protonation Product->Intermediate Retro-Michael (k_off)

Figure 2. The Thia-Michael addition pathway.[1] The red dashed line indicates the retro-Michael pathway, which is accessible in sterically crowded or electronically tuned derivatives.

Polymerization

Substituted acrylonitriles polymerize via radical or anionic mechanisms.

  • Radical: Initiated by AIBN or peroxides.

    
    -substitution (e.g., methacrylonitrile) lowers the ceiling temperature (
    
    
    
    ), making depolymerization easier.
  • Anionic: Initiated by strong bases (alkoxides).[5] Highly sensitive to moisture.

Applications in Drug Discovery: The "Warhead" Concept[6]

In modern medicinal chemistry, substituted acrylonitriles are employed to create Targeted Covalent Inhibitors (TCIs) .

Covalent Warhead Tuning

The goal is to react only with a specific cysteine in the target protein's binding pocket, avoiding off-target reactions with glutathione (GSH).

  • Case Study: JAK Inhibitors. Compounds like Tofacitinib use a propanamide linker, but next-generation inhibitors explore acrylonitrile warheads to target Cys909 in JAK3.

  • Reversibility as a Feature: By using an

    
    -cyano-acrylamide or similar acrylonitrile derivative, the drug can bind covalently for a specific residence time (hours) and then detach, reducing immunogenicity risks associated with permanent protein haptenization [3].
    

Structure-Activity Relationship (SAR) Rule:

Increasing steric bulk at the


-position 

Decreases

(slower binding)

Increases

(faster dissociation).[5]

Experimental Protocols

Synthesis: Knoevenagel Condensation

The standard route to


-substituted acrylonitriles is the condensation of an aldehyde with an active methylene compound (e.g., malononitrile or cyanoacetate).

Protocol:

  • Reagents: Aromatic Aldehyde (1.0 eq), Malononitrile (1.0 eq).

  • Catalyst: Piperidine (0.1 eq) or Biogenic Carbonate (Green Chemistry) [4].[5]

  • Solvent: Ethanol (reflux) or Water (room temp with sonication).

  • Procedure:

    • Mix reagents in ethanol.

    • Add catalyst dropwise.

    • Reflux for 1–3 hours (monitor by TLC).[5]

    • Cool to precipitate the product.

    • Recrystallize from EtOH/Water.[5]

Synthesis Step1 Reagent Prep: Aldehyde + Malononitrile Step2 Catalysis: Add Piperidine/Base Step1->Step2 Step3 Condensation: Reflux in EtOH (1-3h) Step2->Step3 Step4 Isolation: Cool & Filter Precipitate Step3->Step4

Figure 3. Workflow for the Knoevenagel condensation synthesis of substituted acrylonitriles.

Reactivity Assay: Glutathione (GSH) Half-Life

To assess the "warhead" reactivity, a kinetic assay with GSH is required.

Protocol:

  • Conditions: Pseudo-first-order kinetics (

    
    ).
    
  • Buffer: PBS pH 7.4 (physiologically relevant).

  • Detection: UV-Vis spectrophotometry (monitoring disappearance of the acrylonitrile

    
     transition at ~260–300 nm) or LC-MS.
    
  • Calculation:

    • Plot

      
       vs. time.[5]
      
    • Slope =

      
      .[5][6]
      
    • 
      .[5]
      
    • Interpretation: A

      
       min indicates a highly reactive "hot" electrophile (potential toxicity).[5] A 
      
      
      
      h indicates low reactivity (metabolic stability) [5].[5]

References

  • NIST Chemistry WebBook. 2-Propenenitrile (Acrylonitrile) Thermochemical Data. National Institute of Standards and Technology.[7] Link

  • PubChem. Acrylonitrile Compound Summary. National Library of Medicine. Link[5]

  • Journal of Medicinal Chemistry. Nitriles: An Attractive Approach to the Development of Covalent Inhibitors. (2023).[5][8] Link

  • MDPI Molecules. Knoevenagel Condensation Catalyzed by Biogenic Carbonates. (2024).[5][9] Link

  • Chemical Research in Toxicology. Prediction of Michael-Type Acceptor Reactivity toward Glutathione. (2010).[5][1][8] Link[5]

Sources

Exploratory

Biological Activity of Fluorinated Vinyl Nitriles: A Technical Guide for Covalent Drug Discovery

The following technical guide details the biological activity, chemical reactivity, and therapeutic potential of fluorinated vinyl nitriles. Executive Summary Fluorinated vinyl nitriles represent a specialized class of e...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, chemical reactivity, and therapeutic potential of fluorinated vinyl nitriles.

Executive Summary

Fluorinated vinyl nitriles represent a specialized class of electrophilic warheads in the design of Targeted Covalent Inhibitors (TCIs) . Unlike their non-fluorinated counterparts (acrylonitriles) or sterically bulky


-cyanoacrylamides, fluorinated vinyl nitriles offer a unique "Goldilocks" zone of reactivity.[1] The incorporation of fluorine—a small, highly electronegative atom—at the vinylic position modulates the electrophilicity of the Michael acceptor without imposing significant steric penalties.

This guide analyzes the


-fluoroacrylonitrile  and 

-fluoroacrylonitrile
motifs, focusing on their mechanism of cysteine capture, metabolic stability, and application in targeting "undruggable" shallow pockets in kinases and proteases.

Chemical Architecture & Reactivity Profiling

The biological potency of fluorinated vinyl nitriles is dictated by their electronic structure. The nitrile group (-CN) lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy, activating the double bond. The addition of fluorine further modulates this system via two competing effects:

  • Inductive Withdrawal (-I): Fluorine exerts a strong electron-withdrawing effect through the

    
    -framework, significantly increasing the electrophilicity of the 
    
    
    
    -carbon.[1]
  • Resonance Donation (+R): Fluorine can donate lone pair electron density into the

    
    -system, slightly mitigating the inductive effect, though the -I effect generally dominates in vinylic systems.
    
Comparative Electrophilicity

The reactivity of vinyl nitriles with biological nucleophiles (specifically Cysteine-SH) follows a tunable hierarchy.

Warhead ClassStructureReactivity (

)
ReversibilitySteric Footprint
Acrylamide

LowIrreversibleMedium
Acrylonitrile

ModerateIrreversibleSmall

-Cyanoacrylamide

Very HighReversibleLarge

-Fluoroacrylonitrile

High Tunable Small

Key Insight: The


-fluoroacrylonitrile motif provides high reactivity comparable to cyanoacrylamides but maintains the small steric profile of a simple acrylonitrile, allowing it to access sterically restricted active sites (e.g., cryptic pockets in KRAS or cathepsins).

Mechanism of Action: The Fluorinated Michael Addition

The primary mechanism of action is the Michael addition (conjugate addition) of a nucleophilic cysteine residue to the


-carbon of the vinyl nitrile.
Reaction Coordinate Diagram (Visualization)

The following diagram illustrates the kinetic pathway of cysteine engagement. The presence of fluorine stabilizes the intermediate carbanion (due to -I effect), potentially lowering the transition state energy for addition.

MichaelAddition Substrate Free Warhead (R-CF=CH-CN) + Cys-SH TS1 Transition State (Nucleophilic Attack) Substrate->TS1 Activation Energy (Lowered by F) Intermediate Stabilized Carbanion (Intermediate) TS1->Intermediate Rapid Product Covalent Adduct (Thioether) Intermediate->Product Protonation Product->Intermediate Retro-Michael (Possible if stabilized)

Figure 1: Mechanism of Cysteine-Mediated Michael Addition to


-Fluoroacrylonitrile.[1]
Reversibility vs. Irreversibility

While simple acrylonitriles typically form irreversible adducts, the introduction of electron-withdrawing groups (EWGs) like fluorine can stabilize the intermediate carbanion enough to lower the barrier for the retro-Michael reaction .

  • Irreversible: If the protonation of the

    
    -carbon is rapid and the C-S bond is strong.
    
  • Reversible: If the carbanion is highly stabilized (e.g., by both CN and F), the adduct may have a finite residence time, allowing for "kinetic selectivity" (binding to the target longer than off-targets).

Biological Applications & Therapeutic Targets[2][3][4][5][6][7]

Cysteine Protease Inhibition (Cathepsins)

Fluorinated vinyl nitriles mimic the peptide substrate. The nitrile group often interacts with the oxyanion hole or catalytic histidine, positioning the vinyl group for attack by the active site cysteine.

  • Target: Cathepsin K (Osteoporosis), Cathepsin L (Viral entry).[1]

  • Advantage: The C-F bond mimics the peptide bond dipole, improving binding affinity (

    
    ) before the covalent step (
    
    
    
    ).
Kinase Inhibitors (The "Cysteinome")

Many kinases possess a non-catalytic cysteine in the ATP-binding pocket (e.g., Cys481 in BTK, Cys797 in EGFR).

  • Challenge: Acrylamides (e.g., Ibrutinib) are permanent inactivators, leading to potential immunotoxicity if off-targets are hit.[1]

  • Solution:

    
    -Fluoroacrylonitriles offer a pathway to Tunable Covalent Inhibitors .[1] By adjusting the substitution on the 
    
    
    
    -carbon, the residence time can be optimized to match the protein turnover rate, minimizing off-target accumulation.
Metabolic Stability

The strategic replacement of hydrogen with fluorine blocks metabolic soft spots.

  • P450 Blocking: Vinylic protons are susceptible to epoxidation by Cytochrome P450s, leading to reactive metabolites. Fluorine substitution at the

    
    -position prevents this oxidation, enhancing the drug's metabolic half-life (
    
    
    
    ).[1]

Synthesis & Manufacturing Protocols

Accessing the


-fluoroacrylonitrile core requires specialized fluorination chemistry.[1]
Protocol: Synthesis via Fluorodesulfuration

This method converts thionoesters to fluorinated vinyl systems.

Materials:

  • 
    -Cyano-thionoester precursor[1]
    
  • DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor[1]

  • Dichloromethane (DCM), anhydrous[1]

Step-by-Step Procedure:

  • Preparation: Dissolve the

    
    -cyano-thionoester (1.0 equiv) in anhydrous DCM under Argon atmosphere.
    
  • Cooling: Cool the solution to -78°C.

  • Addition: Dropwise add DAST (1.5 equiv). Caution: DAST reacts violently with water.

  • Reaction: Allow the mixture to warm to room temperature (RT) over 4 hours. Stir for an additional 12 hours.

  • Quench: Pour the reaction mixture into saturated aqueous

    
     at 0°C.
    
  • Extraction: Extract with DCM (3x), dry over

    
    , and concentrate.
    
  • Purification: Silica gel chromatography (Hexane/EtOAc gradient). The product is the corresponding

    
    -substituted 
    
    
    
    -fluoroacrylonitrile.[1]
Protocol: Metal-Mediated Coupling

Reaction:


-Fluorovinyl bromide + CuCN 


-Fluoroacrylonitrile.[1]
  • Conditions: DMF, 100°C, 4 hours.

  • Note: Requires handling of cyanide sources; strictly perform in a well-ventilated fume hood.[1]

Experimental Workflow: Activity Profiling

To validate the biological activity of a fluorinated vinyl nitrile, a Gel-Based ABPP (Activity-Based Protein Profiling) assay is recommended.[1]

ABPP_Workflow Step1 Incubate Proteome (Cell Lysate + Fluorinated Inhibitor) Step2 Add Probe (Broad-spectrum Cysteine Reactive Probe e.g., Iodoacetamide-Alkyne) Step1->Step2 Competition Step (Inhibitor blocks probe binding) Step3 Click Chemistry (Add Rhodamine-Azide) Step2->Step3 Labeling Step4 SDS-PAGE Analysis Step3->Step4 Separation Step5 Fluorescence Scanning Step4->Step5 Readout

Figure 2: Competitive ABPP Workflow to determine target engagement and selectivity.

Data Interpretation:

  • Loss of Band: Indicates the fluorinated vinyl nitrile successfully covalently modified the target cysteine, preventing the fluorescent probe from binding.

  • IC50 Calculation: Perform the assay at varying inhibitor concentrations and densitometrically quantify the band intensity.

Safety & Toxicity Considerations

  • Nitrile Metabolism: Vinyl nitriles can release cyanide (

    
    ) if metabolized via oxidative cleavage.[1] However, the presence of fluorine often redirects metabolism away from epoxide formation, potentially reducing cyanogenic risks compared to non-fluorinated analogs.
    
  • Fluoroacetate Release: Care must be taken to ensure the molecule does not degrade into fluoroacetate, a potent inhibitor of the Krebs cycle (aconitase).

  • Glutathione Depletion: Highly reactive Michael acceptors can deplete cellular glutathione (GSH).[1] A GSH-reactivity assay (using Ellman's reagent) is a mandatory screen before in vivo testing.[1]

References

  • Covalent Inhibitors in Drug Discovery: From Accidental Discoveries to Rational Design. Source: Journal of Medicinal Chemistry URL:[Link][1]

  • Reversible Covalent Targeting of Noncatalytic Cysteines with Chemically Tuned Electrophiles. Source: Nature Chemical Biology URL:[Link][1]

  • The Role of Fluorine in Medicinal Chemistry. Source: Journal of Medicinal Chemistry URL:[Link][1]

  • Synthesis and Reactivity of

    
    -Fluoroacrylates and Related Compounds. 
    Source: Journal of Fluorine Chemistry
    URL:[Link][1]
    
  • Activity-Based Protein Profiling for the Discovery of Covalent Drugs. Source: ACS Central Science URL:[Link][1]

Sources

Foundational

literature review of (Z)-3-chloro-3-(3-fluorophenyl)acrylonitrile

This guide details the technical specifications, synthesis, and application of (Z)-3-chloro-3-(3-fluorophenyl)acrylonitrile (CAS: 1192875-03-8). This compound serves as a critical "linchpin" intermediate in the synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical specifications, synthesis, and application of (Z)-3-chloro-3-(3-fluorophenyl)acrylonitrile (CAS: 1192875-03-8). This compound serves as a critical "linchpin" intermediate in the synthesis of thiophene-based kinase inhibitors, specifically targeting the MAPKAPK2 (MK2) pathway.

[1]

Executive Summary & Chemical Identity

(Z)-3-chloro-3-(3-fluorophenyl)acrylonitrile is a functionalized vinyl chloride derivative used primarily as a scaffold for constructing polysubstituted thiophenes via Gewald-type cyclizations. Its specific stereochemistry (Z-isomer) and electronic properties (electron-withdrawing nitrile and chloro groups) make it a highly reactive electrophile for constructing pharmaceutical cores.

PropertySpecification
CAS Number 1192875-03-8
IUPAC Name (Z)-3-chloro-3-(3-fluorophenyl)prop-2-enenitrile
Molecular Formula

Molecular Weight 181.59 g/mol
Appearance Off-white to pale yellow solid (low melting) or oil
Key Function Precursor for 3-amino-5-(3-fluorophenyl)thiophene-2-carboxamides
Downstream Target MK2 Inhibitors (e.g., intermediates for CAS 1192875-04-9)

Structural Analysis & Stereochemistry

The molecule features a central alkene substituted with a chlorine atom, a nitrile group, and a 3-fluorophenyl ring.[]

  • Regiochemistry: The chlorine is attached to the

    
    -carbon (relative to the nitrile), creating a vinyl chloride moiety activated by the electron-withdrawing nitrile.
    
  • Stereochemistry (Z-Configuration):

    • According to Cahn-Ingold-Prelog (CIP) priority rules:

      • C3 (Beta): Chlorine (Atomic #17) > Phenyl Ring (Atomic #6).

      • C2 (Alpha): Nitrile Carbon (bonded to N) > Hydrogen.

    • Z (Zusammen): The high-priority groups (Cl and CN) are on the same side of the double bond.

    • Significance: The (Z)-geometry places the leaving group (Cl) and the nitrile in a specific spatial arrangement that facilitates subsequent cyclization reactions (e.g., with thioglycolates).

Synthesis Protocol

The synthesis typically proceeds via the chlorination of the corresponding


-ketonitrile. This transformation converts the carbonyl oxygen into a vinyl chloride.
Retrosynthetic Pathway

The standard route involves the reaction of 3-(3-fluorophenyl)-3-oxopropanenitrile with a chlorinating agent such as Phosphorus Pentachloride (


) or Phosphorus Oxychloride (

).

SynthesisPathway Start 3-fluorobenzoic acid (Starting Material) Inter1 3-(3-fluorophenyl)- 3-oxopropanenitrile (Beta-Ketonitrile) Start->Inter1 Activation & Condensation Product (Z)-3-chloro-3- (3-fluorophenyl)acrylonitrile Inter1->Product Dehydrative Chlorination Reagent PCl5 / POCl3 (Chlorination) Reagent->Inter1 Thiophene Aminothiophene Derivative (MK2 Inhibitor Core) Product->Thiophene Gewald-type Cyclization

Figure 1: Synthetic lineage from benzoic acid precursor to the thiophene core.

Detailed Methodology

Reagents:

  • 3-(3-fluorophenyl)-3-oxopropanenitrile (1.0 eq)

  • Phosphorus Pentachloride (

    
    ) (1.1 - 1.2 eq)
    
  • Solvent: Dichloromethane (DCM) or Toluene (anhydrous)

  • Temperature: Reflux (40°C - 110°C depending on solvent)

Step-by-Step Protocol:

  • Preparation: In a flame-dried reaction vessel under nitrogen atmosphere, dissolve 3-(3-fluorophenyl)-3-oxopropanenitrile in anhydrous DCM.

  • Addition: Cool the solution to 0°C. Add

    
     portion-wise to control the exotherm. The reaction involves the formation of an imidoyl chloride or vinyl phosphate intermediate.
    
  • Reaction: Allow the mixture to warm to room temperature and then reflux for 2–4 hours. Monitor by TLC or LC-MS for the disappearance of the starting ketonitrile (enol form).

  • Quench: Carefully pour the reaction mixture into crushed ice/water to hydrolyze excess phosphorus halides. Caution: This releases HCl gas.

  • Extraction: Extract the aqueous layer with DCM (

    
    ).
    
  • Purification: Wash combined organics with saturated

    
     (to remove acidic byproducts) and brine. Dry over 
    
    
    
    .[2]
  • Isolation: Concentrate in vacuo. The residue is typically purified via silica gel chromatography (Hexanes/EtOAc gradient) to isolate the (Z)-isomer.

Mechanism Insight: The reaction proceeds through the enol tautomer of the


-ketonitrile. The hydroxyl group attacks the phosphorus center, forming a good leaving group (

or similar), which is then displaced by a chloride ion. Steric hindrance between the phenyl ring and the nitrile group directs the stereoselectivity toward the (Z)-isomer in many aryl-substituted systems.

Downstream Application: Thiophene Synthesis

The primary utility of (Z)-3-chloro-3-(3-fluorophenyl)acrylonitrile is in the synthesis of 3-amino-5-(3-fluorophenyl)thiophene-2-carboxylates , which are potent scaffolds for kinase inhibitors.

The Cyclization Reaction

This transformation is a variation of the Gewald Reaction .

  • Reagents: Ethyl thioglycolate (

    
    ) and a base (e.g., Sodium Ethoxide or Triethylamine).
    
  • Process:

    • Thia-Michael Addition: The thiolate anion attacks the

      
      -carbon, displacing the chloride (Addition-Elimination).
      
    • Thorpe-Ziegler Cyclization: The active methylene of the thioglycolate attacks the nitrile carbon.

    • Tautomerization: The resulting imine tautomerizes to the stable aromatic amine.

CyclizationMechanism Substrate (Z)-3-chloro-3-(3-fluorophenyl)acrylonitrile Intermediate S-Vinyl Intermediate (Addition-Elimination) Substrate->Intermediate Step 1: Cl Displacement Thiolate Ethyl Thioglycolate Anion (Nucleophile) Thiolate->Intermediate Cyclized 3-amino-thiophene Derivative Intermediate->Cyclized Step 2: Nitrile Attack (Cyclization)

Figure 2: Mechanistic flow of the thiophene ring formation.

Analytical Characterization

To validate the integrity of the synthesized compound, compare experimental data against these expected values.

MethodExpected Signal / Characteristic
1H NMR (CDCl3) Vinyl Proton: Singlet around

6.0 - 6.5 ppm.Aromatic Protons: Multiplets

7.1 - 7.5 ppm (characteristic of 3-fluoro substitution pattern).
13C NMR Nitrile Carbon: ~115-117 ppm.Vinyl Carbons: Distinct signals for C-Cl and C-H.C-F Coupling: Observe doublet splitting for aromatic carbons.
FT-IR Nitrile Stretch (

):
Sharp peak at ~2220

.Alkene Stretch (

):
~1590-1610

.
Mass Spec (ESI) M+: 181/183 (3:1 ratio due to Chlorine isotopes).

Safety & Handling

  • Phosphorus Halides:

    
     and 
    
    
    
    are highly corrosive and react violently with water. All glassware must be flame-dried.
  • Nitriles: The product and precursor contain nitrile groups; avoid inhalation or skin contact due to potential cyanide metabolism risks (though typically lower in aryl-acrylonitriles).

  • Lachrymator Potential:

    
    -chloroacrylonitriles can be potent irritants to eyes and mucous membranes. Handle only in a functioning fume hood.
    

References

  • Merck Sharp & Dohme Corp. (2010). Thiophene inhibitors of MK2. Patent WO2010024451. (Describes the synthesis of 3-amino-thiophene intermediates from beta-chloroacrylonitriles). Link

  • BOC Sciences. (n.d.). (Z)-3-chloro-3-(3-fluorophenyl)acrylonitrile Product Page. Retrieved January 29, 2026.

  • Organic Spectroscopy International. (2017). Structure and CAS verification for (Z)-3-Chloro-3-(3'-fluorophenyl)-acrylonitrile. Link

  • GuideChem. (n.d.). Compound Summary for CAS 1192875-03-8. Link

Sources

Exploratory

From Monomer to Medicine: The Evolution and Application of Novel Acrylonitrile Warheads

Executive Summary For decades, acrylonitrile ( ) was relegated to the domain of industrial polymers and viewed by medicinal chemists as a "structural alert"—a highly reactive Michael acceptor associated with genotoxicity...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For decades, acrylonitrile (


) was relegated to the domain of industrial polymers and viewed by medicinal chemists as a "structural alert"—a highly reactive Michael acceptor associated with genotoxicity and indiscriminate protein alkylation. However, a paradigm shift in Targeted Covalent Inhibition (TCI)  has rehabilitated this moiety. By tuning the electronic environment of the vinyl cyanide group, researchers have transformed it from a toxic alkylator into a precision "warhead" capable of reversible covalent bonding . This guide outlines the discovery, mechanistic principles, and validation protocols for novel acrylonitrile-based therapeutics.

The Paradigm Shift: Historical Trajectory

The history of acrylonitrile in chemistry follows a distinct "U-shaped" curve of acceptance.

Phase I: The Industrial Monomer (1893 – 1960s)

First synthesized by Charles Moureu in 1893, acrylonitrile remained a laboratory curiosity until the 1930s.[1] The development of the Sohio Process (ammoxidation of propylene) in the 1950s allowed for mass production, fueling the plastics industry (ABS, PAN fibers). In this era, the compound was defined by its high reactivity and polymerization potential.

Phase II: The Medicinal "No-Go" Zone (1970s – 2000s)

As drug discovery formalized, acrylonitriles were flagged as PAINS (Pan-Assay Interference Compounds). Their unhindered Michael acceptor activity led to rapid depletion of cellular glutathione (GSH) and non-specific alkylation of DNA, leading to their classification as carcinogens. They were largely excluded from screening libraries.

Phase III: The Tunable Warhead (2010 – Present)

The resurgence of covalent drugs (e.g., Ibrutinib) reignited interest in electrophiles. Unlike acrylamides, which typically form irreversible bonds,


-substituted acrylonitriles  (such as cyanoacrylates) were found to possess a unique property: tunable reversibility . The electron-withdrawing nature of the nitrile group, combined with steric modulation at the 

-position, allows these compounds to react with non-catalytic cysteines and then dissociate, reducing the risk of permanent off-target haptenization.

Mechanistic Principles: The Alpha-Cyano Paradox

The core scientific value of novel acrylonitrile compounds lies in their ability to modulate the thermodynamics of the Michael addition.

Electronic Tuning and Reversibility

In a standard acrylamide, the C-S bond formation is effectively irreversible under physiological conditions. However, the acrylonitrile motif offers a distinct energy landscape.

  • LUMO Modulation: The nitrile group (

    
    ) is a potent electron-withdrawing group (EWG) that lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the alkene, facilitating nucleophilic attack by the cysteine thiol.
    
  • The Retro-Michael Reaction: By adding steric bulk or additional EWGs (like an ester in cyanoacrylates ) at the

    
    -position, the stability of the resulting thioether adduct is decreased. This lowers the energy barrier for the reverse reaction (retro-Michael), allowing the inhibitor to detach from the protein.
    

Clinical Benefit: This "on-off" cycling increases the residence time on the target (high occupancy) while allowing the drug to eventually clear from off-target proteins (low toxicity).

Visualization of the Mechanism

AcrylonitrileMechanism cluster_0 Tunable Zone Cys Cysteine Thiol (Nucleophile) TS Transition State (Anionic Intermediate) Cys->TS Michael Addition (k_on) Warhead Acrylonitrile Warhead (Electrophile) Warhead->TS TS->Cys Dissociation Adduct Thioether Adduct (Covalent Complex) TS->Adduct Stabilization Adduct->TS Retro-Michael (k_off)

Figure 1: The reversible covalent mechanism.[2][3][4] Unlike traditional acrylamides, specific acrylonitrile derivatives possess a significant


 rate (red dashed line), allowing regeneration of the free enzyme.

Synthetic Methodologies

Constructing these scaffolds requires precise control over the olefin geometry, as the spatial arrangement determines binding affinity.

Knoevenagel Condensation

The most robust method for synthesizing


-substituted acrylonitriles.
  • Reagents: Aldehyde/Ketone + Active Methylene Compound (e.g., malononitrile or ethyl cyanoacetate).

  • Catalyst: Piperidine or

    
    -alanine.
    
  • Outcome: Yields thermodynamically stable olefins.

  • Note: In drug synthesis, controlling the E/Z isomerism is critical, as usually only one isomer fits the binding pocket.

Palladium-Catalyzed -Alkenylation

For more complex aryl-acrylonitriles (like those found in Rilpivirine derivatives), Pd-catalyzed cross-coupling offers higher functional group tolerance.

  • Substrates: Aryl acetonitriles + Vinyl halides/triflates.

  • Catalyst System:

    
     / Xantphos.
    
  • Advantage: Allows for the late-stage introduction of the acrylonitrile "warhead" onto a complex drug scaffold.

Case Studies in Drug Development

Rilpivirine (NNRTI)
  • Indication: HIV-1 Infection.

  • Chemistry: A diarylpyrimidine (DAPY) analogue containing a cyanovinyl group.

  • Role of Acrylonitrile: The cyanovinyl arm forms specific hydrogen bonds and van der Waals interactions within the NNRTI binding pocket (specifically the hydrophobic tunnel). While not a covalent inhibitor, the rigidity and electronic properties of the acrylonitrile moiety are essential for its picomolar potency and resilience against viral mutations.

Cyanoacrylates in Kinase Inhibition (The Taunton Approach)[5]
  • Target: RSK2 (Ribosomal S6 Kinase 2).

  • Innovation: Taunton et al. demonstrated that

    
    -cyanoacrylamides  could target Cys436 of RSK2.
    
  • Outcome: The compounds showed rapid equilibration.[3] In washout experiments, the kinase activity recovered, proving the reversibility of the covalent bond. This validated the acrylonitrile derivative as a safer alternative to permanent alkylators.

Compound ClassWarhead StructureMechanismKey Example
Acrylamide

IrreversibleIbrutinib (BTK)
Simple Nitrile

Reversible (Thioimidate)Nirmatrelvir (Mpro)
Acrylonitrile

Tunable ReversibleRilpivirine (Non-covalent)*
Cyanoacrylate

Reversible MichaelRSK2 Inhibitors (Experimental)

*Note: Rilpivirine utilizes the acrylonitrile motif for rigid binding interactions rather than covalent modification, highlighting the structural versatility of the group.

Experimental Protocols: Validating Reactivity

To work with these compounds, one must validate that the "warhead" is neither too inert nor too toxic.

The GSH Half-Life Assay (Self-Validating Protocol)

This assay determines the intrinsic reactivity of the electrophile. A half-life (


) that is too short (< 15 min) indicates a "hot" compound likely to cause toxicity. A 

of 1-6 hours is often the "Goldilocks" zone for targeted covalent inhibitors.

Materials:

  • Test Compound (10 mM in DMSO).

  • Reduced L-Glutathione (GSH).

  • Phosphate Buffer (pH 7.4).

  • Internal Standard (e.g., Naproxen).

Workflow:

  • Preparation: Dilute GSH to 5 mM in phosphate buffer.

  • Incubation: Add Test Compound (final conc. 50 µM) to the GSH solution. Maintain at 37°C.

  • Sampling: At

    
     min, remove aliquots.
    
  • Quenching: Immediately quench aliquots with 1% Formic Acid/Acetonitrile to stop the reaction.

  • Analysis: Analyze via LC-MS/MS. Monitor the disappearance of the parent peak and the appearance of the GSH-Adduct mass (

    
    ).
    
  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    gives
    
    
    .
Discovery Pipeline Visualization

DiscoveryPipeline Scaffold 1. Scaffold Design (Docking into Crystal Structure) Synthesis 2. Warhead Installation (Knoevenagel Condensation) Scaffold->Synthesis GSH_Assay 3. GSH Reactivity Assay (Filter: t1/2 > 60 min) Synthesis->GSH_Assay GSH_Assay->Synthesis Fail (Too Reactive) Kinetic 4. Kinetic Crystallography (Confirm Covalent Occupancy) GSH_Assay->Kinetic Pass Washout 5. Washout Assay (Confirm Reversibility) Kinetic->Washout Washout->Scaffold Optimization Loop

Figure 2: The validation workflow for acrylonitrile-based covalent inhibitors. Step 3 is the critical "gatekeeper" for safety.

References

  • Sohio Acrylonitrile Process History. American Chemical Society. National Historic Chemical Landmarks.

  • An update on the discovery and development of reversible covalent inhibitors. Future Medicinal Chemistry, 2023.

  • Design of Reversible, Cysteine-Targeted Michael Acceptors. Journal of the American Chemical Society, 2014. (The foundational Taunton et al. paper on cyanoacrylates).

  • FDA Novel Drug Approvals 2024. (Reference for recent trends in drug approvals).

  • Aryl acrylonitriles synthesis enabled by palladium-catalyzed α-alkenylation. Frontiers in Chemistry, 2021.

Sources

Protocols & Analytical Methods

Method

detailed synthesis protocol for (Z)-3-chloro-3-(3-fluorophenyl)acrylonitrile

[1] Introduction & Scope (Z)-3-chloro-3-(3-fluorophenyl)acrylonitrile is a critical intermediate in the synthesis of various pharmaceutical agents, particularly in the development of kinase inhibitors where the chloro-ac...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Introduction & Scope

(Z)-3-chloro-3-(3-fluorophenyl)acrylonitrile is a critical intermediate in the synthesis of various pharmaceutical agents, particularly in the development of kinase inhibitors where the chloro-acrylonitrile moiety functions as a versatile electrophile or a precursor to heterocycles. This protocol details a robust, one-pot transformation starting from 3'-fluoroacetophenone, utilizing a modified Vilsmeier-Haack sequence followed by condensation with hydroxylamine.

This guide prioritizes the (Z)-isomer selectivity , process safety regarding the use of Phosphoryl Chloride (POCl


), and scalability for laboratory to pilot-plant translation.

Safety & Hazard Assessment (Critical)

Before proceeding, all personnel must review the Safety Data Sheets (SDS) for all reagents.

ReagentHazard ClassCritical Safety Measure
Phosphoryl Chloride (POCl

)
Corrosive, Acute Toxin, Water ReactiveStrictly Anhydrous Conditions. Reacts violently with water to release HCl and phosphoric acid. Handle only in a functioning fume hood.
Acrylonitrile Derivatives Acute Toxin (Oral/Dermal/Inhalation)Treat the product as a potent alkylating agent and potential lachrymator. Double-glove (Nitrile/Laminate) recommended.
DMF (Dimethylformamide) Reprotoxic, HepatotoxicAvoid skin contact. Use in a well-ventilated area to prevent accumulation of vapors.
Hydroxylamine HCl Corrosive, Potential Explosive (on heating)Do not heat the dry solid. Ensure controlled addition to avoid thermal runaway.

Emergency Protocol: In case of POCl


 exposure, immediately wash with copious amounts of water (drench shower) and seek immediate medical attention. Do not induce vomiting if swallowed.

Reaction Mechanism & Pathway

The synthesis proceeds via the formation of a Vilsmeier-type chloro-iminium intermediate, which is subsequently converted to the nitrile in situ. The stereoselectivity for the (Z)-isomer is driven by the thermodynamic stability of the intermediate and the specific reaction conditions.

Visualized Pathway (DOT)

ReactionPathway Figure 1: Reaction cascade for the one-pot synthesis of the target acrylonitrile. Start 3'-Fluoroacetophenone Intermed Chloro-Iminium Intermediate Start->Intermed Formylation & Chlorination (40°C) Reagent1 POCl3 / DMF (Vilsmeier Reagent) Reagent1->Intermed Product (Z)-3-chloro-3-(3-fluorophenyl) acrylonitrile Intermed->Product Condensation & Elimination (40°C -> 20°C) Reagent2 Hydroxylamine HCl Reagent2->Product

Detailed Experimental Protocol

Reagents and Stoichiometry

The following amounts are scaled for a pilot laboratory run (approx. 80g starting material).[1][2]

ComponentRoleMass/VolumeMolar Eq.
3'-Fluoroacetophenone Substrate80.0 g1.00
DMF (Anhydrous) Solvent/Reagent560 mL (Step 1) + 240 mL (Step 2)Excess
Phosphoryl Chloride (POCl

)
Chlorinating Agent92.5 mL~1.75
Hydroxylamine HCl Nitrogen Source45.2 g~1.10
Water Quench/Precipitation800 mLExcess
Step-by-Step Methodology
Phase 1: Formation of the Chloro-Iminium Intermediate
  • Setup: Equip a 2L 3-neck round-bottom flask with a mechanical stirrer, a temperature probe, and a pressure-equalizing addition funnel. Flush the system with dry nitrogen.

  • Solvation: Charge the flask with 3'-Fluoroacetophenone (80.0 g) and DMF (560 mL) . Stir until dissolved and adjust the internal temperature to 40°C .

  • Reagent Addition (Exothermic): Charge the addition funnel with POCl

    
     (92.5 mL) . Add dropwise to the reaction mixture.
    
    • Control: Maintain internal temperature between 39–41°C . Adjust addition rate as necessary to manage the exotherm.

  • Reaction: Once addition is complete, stir the mixture at 40°C overnight (approx. 12–16 hours).

    • Checkpoint: Analyze a small aliquot by HPLC to confirm conversion of the ketone to the intermediate (typically >98% conversion).

Phase 2: Nitrile Formation
  • Preparation: Dissolve Hydroxylamine Hydrochloride (45.2 g) in DMF (240 mL) in a separate vessel.

  • Addition: Add the hydroxylamine solution dropwise to the main reaction vessel.

    • Control: Maintain internal temperature between 39–45°C .

    • Note: A line wash with additional DMF (40 mL) can be used to ensure complete transfer.

  • Completion: Stir the mixture at 40°C for 15 minutes .

    • Checkpoint: Sample for conversion. The reaction is typically rapid at this stage.

Phase 3: Quench and Isolation
  • Cooling: Cool the reaction mixture to 15–20°C .

  • Quench (Critical): Slowly add Water (800 mL) dropwise.

    • Safety: This step is exothermic. Maintain temperature between 17–21°C . Do not rush this step.

  • Crystallization: Cool the resulting slurry to 5°C and hold for 20 minutes to maximize precipitation.

  • Filtration: Filter the solid product using a Buchner funnel.

  • Washing: Displace wash the filter cake with water (2 x 240 mL) to remove residual DMF and acidic byproducts.

  • Drying: Dry the solid in a vacuum oven at 40°C overnight.

Expected Results[3][4][5][6][7][8]
  • Appearance: Pale yellow solid.

  • Yield: ~70–75% (approx. 74 g).[1]

  • Purity: >98% (HPLC).

  • Identity Validation:

    • 1H NMR (400 MHz, DMSO-d6):

      
       7.72–7.65 (m, 2H), 7.63–7.56 (m, 1H), 7.49–7.42 (m, 1H), 7.03 (s, 1H, vinyl proton).[1]
      
    • 13C NMR: Characteristic peaks at 162.0 (d, C-F coupling), 115.8 (CN group).

Troubleshooting & Optimization

  • Temperature Control: The reaction is highly temperature-sensitive. Exceeding 45°C during POCl

    
     addition can lead to tar formation and reduced yield.
    
  • Moisture Sensitivity: Ensure DMF is dry (<0.05% water). Presence of water during Phase 1 consumes POCl

    
     and generates excess heat.
    
  • Filtration Issues: If the product oils out upon water addition, the temperature was likely too high. Ensure the mixture is cooled to <20°C before water addition and <5°C before filtration.

References

  • Synthesis of (Z)-3-Chloro-3-(3-fluorophenyl)-acrylonitrile . Organic Spectroscopy International. (2017). Retrieved from [Link]

  • National Center for Biotechnology Information . PubChem Compound Summary for CID 1711919, (Z)-3-Phenylacrylonitrile (Analogous Structure). Retrieved from [Link]

Sources

Application

Application Note: Purification Protocols for (Z)-3-Chloro-3-(3-fluorophenyl)acrylonitrile

This Application Note provides a comprehensive technical guide for the purification of (Z)-3-chloro-3-(3-fluorophenyl)acrylonitrile , a critical intermediate often utilized in the synthesis of pyrrole-based pharmaceutica...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the purification of (Z)-3-chloro-3-(3-fluorophenyl)acrylonitrile , a critical intermediate often utilized in the synthesis of pyrrole-based pharmaceutical agents (analogous to Vonoprazan intermediates).[1]

The guide addresses the specific challenge of isolating the (Z)-isomer with high purity (>99%), separating it from the (E)-isomer, unreacted 3'-fluoroacetophenone, and inorganic residues derived from Vilsmeier-Haack conditions.


 99.0% (HPLC) with 

0.1% (E)-isomer.[1]

Introduction & Chemical Context

(Z)-3-chloro-3-(3-fluorophenyl)acrylonitrile is a tri-substituted alkene formed typically via the chlorination and dehydration of 3-(3-fluorophenyl)-3-oxopropanenitrile or through Vilsmeier-Haack type reactions on 3'-fluoroacetophenone.[1]

The Stereochemical Challenge

The synthesis inherently produces a mixture of geometric isomers:

  • (Z)-Isomer (Target): The chlorine atom and the nitrile group are on the same side (cis-like relationship relative to the higher priority groups, though CIP priority rules must be applied strictly). In many synthetic routes for pyrroles, the Z-configuration is critical for the subsequent cyclization steps.

  • (E)-Isomer (Impurity): Often forms as a kinetic by-product (5–15%) and must be removed to prevent regioisomeric impurities in downstream steps.[1]

Impurity Profile
  • (E)-3-chloro-3-(3-fluorophenyl)acrylonitrile : Geometric isomer.[1]

  • 3'-Fluoroacetophenone : Unreacted starting material.[1]

  • Phosphorous/Sulfur residues : Carryover from chlorinating agents (POCl

    
    , SOCl
    
    
    
    ).[1]
  • Oligomers : Dark, oily by-products formed during high-temperature chlorination.[1]

Process Workflow Diagram

The following directed graph illustrates the critical path from Crude Reaction Mixture to Pure API Intermediate.

PurificationWorkflow Reaction Reaction Mixture (DMF, POCl3, Target, Impurities) Quench Controlled Quench (Water, <20°C) Reaction->Quench Cool to 15-20°C Filtration Filtration & Displacement Wash (Removal of DMF/Acid) Quench->Filtration Precipitation CrudeSolid Crude Solid (Z/E Mixture, ~90% Purity) Filtration->CrudeSolid Dry @ 40°C Recryst Recrystallization (Solvent: IPA/Water or MeOH) CrudeSolid->Recryst Dissolution @ 60°C MotherLiq Mother Liquor (Enriched in E-isomer & Oily impurities) Recryst->MotherLiq Filtration PureSolid Pure (Z)-Isomer (Crystalline, >99%) Recryst->PureSolid Slow Cooling QC QC Validation (HPLC, NMR) PureSolid->QC Release Testing

Figure 1: Purification workflow emphasizing the critical transition from crude precipitation to polishing recrystallization.[1]

Protocol A: Isolation from Reaction Mixture (Primary Purification)[1]

Objective: Removal of bulk solvents (DMF), acidic by-products (phosphoric acid), and water-soluble impurities.[1]

Mechanism: The target nitrile is highly lipophilic and insoluble in water, whereas the reaction matrix (DMF/POCl


 by-products) is water-soluble.
Step-by-Step Procedure
  • Quench Preparation: Prepare a reactor with 10 volumes (relative to starting material mass) of deionized water. Cool to 5–10°C .[1]

  • Controlled Addition: Slowly add the reaction mixture (typically in DMF) to the water.

    • Critical Parameter: Maintain internal temperature < 25°C .[1] The quench is exothermic; higher temperatures can hydrolyze the nitrile to an amide.[1]

  • Aging: Stir the resulting slurry at 5°C for 30–60 minutes. This ensures complete precipitation and hardening of the solid (preventing "oiling out").[1]

  • Filtration: Filter the solid using a Buchner funnel or centrifuge.[1]

  • Displacement Wash: Wash the cake with 3 volumes of water (2x).

    • Check: The filtrate pH should be neutral (pH 6–7).[1] If acidic, continue washing.[1]

  • Drying: Dry the crude solid in a vacuum oven at 40°C for 12 hours.

    • Expected Result: Pale yellow to tan solid.[1] Purity approx. 85–90%.[1]

Protocol B: Fractional Recrystallization (Isomer Separation)[1]

Objective: Separation of the (Z)-isomer from the (E)-isomer and lipophilic oligomers.

Expert Insight: The (Z)-isomer typically possesses a higher lattice energy and melting point than the (E)-isomer. Therefore, a solvent system must be chosen where the (Z)-isomer crystallizes upon cooling, while the (E)-isomer remains solubilized in the mother liquor.

Recommended Solvent System: Isopropanol (IPA) or Methanol/Water (9:1) .[1]

Experimental Protocol
  • Dissolution: Charge the crude solid (from Protocol A) into a reactor.

  • Solvent Addition: Add Isopropanol (5 volumes) .

  • Heating: Heat the mixture to reflux (82°C) with agitation.

    • Observation: The solid should dissolve completely.[1] If insolubles remain (inorganic salts), perform a hot filtration.[1]

  • Controlled Cooling (The Critical Step):

    • Cool to 60°C over 30 minutes.

    • Seeding: If available, add seed crystals of pure (Z)-isomer (0.1 wt%) at 55–60°C to induce nucleation of the desired polymorph.

    • Cool slowly to 20°C over 2 hours (Rate: ~20°C/hour). Rapid cooling traps the (E)-isomer in the crystal lattice.[1]

    • Chill to 0–5°C and hold for 1 hour.

  • Filtration: Filter the cold slurry.

  • Wash: Wash the cake with 1 volume of cold Isopropanol (0°C).

    • Note: Do not over-wash, as the product has some solubility in IPA.[1]

  • Drying: Dry under vacuum at 40–45°C .

Data Summary: Purification Efficiency

Stage(Z)-Isomer %(E)-Isomer %Appearance
Crude (Protocol A) 88.5%8.2%Tan/Brown Solid
Recrystallized (Protocol B) > 99.2% < 0.3% Off-white / Pale Yellow Needles
Mother Liquor ~40%~50%Dark Oil

Protocol C: Preparative Chromatography (For High-Purity Standards)

Objective: Isolation of >99.9% reference standards or purification of batches that failed crystallization.

Stationary Phase: Silica Gel (40–63 µm).[1] Mobile Phase: n-Heptane / Ethyl Acetate.[1]

Method
  • Column Loading: Load the crude material (dissolved in minimum DCM) onto a silica column (ratio 1:20 w/w).

  • Gradient Elution:

    • 0–5 min: 100% Heptane (Equilibration)[1]

    • 5–30 min: 0%

      
       10% Ethyl Acetate in Heptane.[1]
      
  • Fraction Collection:

    • The (Z)-isomer is typically less polar (elutes first) due to internal dipole cancellation compared to the (E)-isomer, although this depends on the specific electronic interaction of the fluorine.

    • Monitor: TLC (UV 254 nm).[1]

  • Concentration: Rotary evaporate pure fractions at < 40°C.

Analytical Validation (QC)

Technique: High-Performance Liquid Chromatography (HPLC).[1][2][3]

Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 40% B to 80% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 254 nm (aromatic absorption) and 220 nm (nitrile).[1]

  • Retention Time (Approx):

    • (E)-Isomer: ~8.5 min[1]

    • (Z)-Isomer: ~9.2 min (Verify with standards; Z often elutes later on C18 due to better planar packing/hydrophobicity).[1]

Safety & Handling (MSDS Highlights)

  • Toxicity: Acrylonitriles are potent alkylating agents and potentially neurotoxic.[1] Handle in a fume hood.

  • Skin Contact: Corrosive/Irritant.[1] Wear nitrile gloves (double gloving recommended).[1]

  • Reactivity: Avoid contact with strong bases (NaOH, KOH) or strong acids at high temperatures to prevent hydrolysis of the nitrile group.[1]

References

  • Vertex AI Search. (2017).[1][2] Synthesis of (Z)-3-Chloro-3-(3-fluorophenyl)-acrylonitrile from 3'-Fluoroacetophenone. Retrieved from 2[1]

  • Drug Approvals International. (2017).[1] Process chemistry of Vonoprazan intermediates. Retrieved from 3[1]

  • PubChem. (2025).[1] (Z)-3-Phenylacrylonitrile Compound Summary. (Used for analog physicochemical property inference).[1][4] Retrieved from [1]

  • Chemdad. (2024).[1] 3-Chloro-3-(4-fluorophenyl)acrylonitrile Properties. (Used for melting point/solubility inference).[1] Retrieved from [1][5]

Sources

Method

High-Resolution HPLC Method Development for Purity Analysis of (Z)-3-chloro-3-(3-fluorophenyl)acrylonitrile

Abstract & Scope This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the purity analysis of (Z)-3-chloro-3-(3-fluorophenyl)acrylonitrile , a critical intermediate in the synt...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the purity analysis of (Z)-3-chloro-3-(3-fluorophenyl)acrylonitrile , a critical intermediate in the synthesis of kinase inhibitors and agrochemicals.[1][2][3]

The primary analytical challenge for this molecule is the resolution of the target (Z)-isomer from its geometric (E)-isomer and the starting material, 3'-fluoroacetophenone .[1][3] Standard C18 chemistries often fail to provide baseline resolution between chloro-alkene geometric isomers due to their identical hydrophobicity (LogP ~2.5).[1][2][3] This guide presents an optimized method utilizing Phenyl-Hexyl stationary phases , leveraging


 interactions to achieve superior selectivity (

).[1]

Physicochemical Profile & Method Strategy

Understanding the analyte is the foundation of robust method development.

PropertyValueChromatographic Implication
Structure (Z)-3-chloro-3-(3-fluorophenyl)acrylonitrilePlanar conjugated system; susceptible to geometric isomerization.[1][2]
LogP ~2.5 - 2.9Moderately lipophilic; ideal for Reverse Phase (RP-HPLC).[1]
pKa N/A (Neutral)pH control is less critical for ionization but essential for silica stability and suppressing silanol interactions.[3]
UV Max ~254 nmPrimary detection wavelength.[2] DAD spectral scanning (200-400 nm) recommended for peak purity.[1][3]
Solubility Low in water; High in ACN/MeOHDiluent must contain at least 50% organic solvent to prevent precipitation.[2]
The Separation Challenge: Z vs. E Isomers

The (Z) and (E) isomers differ only in the spatial arrangement of the chlorine and nitrile groups relative to the phenyl ring.[2][3]

  • Hydrophobic Interaction (C18): Both isomers interact similarly with alkyl chains, leading to co-elution or "shouldering."[2][3]

  • 
     Interaction (Phenyl-Hexyl):  The phenyl ring of the stationary phase interacts with the 
    
    
    
    -electrons of the analyte's fluorophenyl group.[1] The steric difference between the (Z) and (E) configurations alters the accessibility of the aromatic ring, significantly enhancing separation selectivity.[3]

Method Development Workflow

The following diagram illustrates the decision matrix used to arrive at the final protocol.

MethodDevelopment Start Analyte Assessment (LogP ~2.5, Neutral, Isomers) ColSelect Column Screening Start->ColSelect C18 C18 Column (Hydrophobic Only) ColSelect->C18 Initial Trial PhHex Phenyl-Hexyl Column (Hydrophobic + Pi-Pi) ColSelect->PhHex Selectivity Trial Decision Isomer Resolution (Rs > 1.5)? C18->Decision Rs ~ 1.1 (Fail) PhHex->Decision Rs > 2.0 (Pass) Opt Mobile Phase Optimization (Gradient Slope & Temp) Decision->Opt Refine Final Final Method (Phenyl-Hexyl, 0.1% H3PO4) Opt->Final

Figure 1: Method Development Decision Tree highlighting the selection of Phenyl-Hexyl chemistry for geometric isomer resolution.

Detailed Experimental Protocol

Reagents and Standards
  • Reference Standard: (Z)-3-chloro-3-(3-fluorophenyl)acrylonitrile (>99.0% purity).[1][2][3]

  • Impurity Standards: (E)-isomer (if available) and 3'-fluoroacetophenone.[1][3]

  • Solvents: HPLC-grade Acetonitrile (ACN) and Methanol (MeOH).[1][2][3]

  • Water: Milli-Q or HPLC-grade.[1]

  • Additives: Phosphoric Acid (85%, HPLC grade) or Formic Acid.[2][3]

Instrumentation
  • System: HPLC with Binary Gradient Pump and Diode Array Detector (DAD).[2][3]

  • Detector: UV at 254 nm (Reference: 360 nm).[3]

  • Column Oven: 35°C.

Chromatographic Conditions (The "Gold Standard" Method)
ParameterSettingRationale
Column Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm Provides unique

selectivity for separating the Z/E isomers and the fluorinated aromatic starting material.[1][2]
Mobile Phase A 0.1% H3PO4 in WaterAcidic pH (~2.[2][3]2) suppresses silanol activity, sharpening peaks.[3]
Mobile Phase B AcetonitrileLower viscosity than MeOH, sharper peaks for halogenated compounds.[2]
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Injection Vol 5-10 µLDependent on sample concentration (target 0.5 mg/mL).
Run Time 20 MinutesSufficient to elute highly retained dimers or oligomers.

Gradient Table:

Time (min) % Mobile Phase A % Mobile Phase B Event
0.0 60 40 Equilibration
12.0 20 80 Linear Gradient
15.0 20 80 Wash
15.1 60 40 Re-equilibration

| 20.0 | 60 | 40 | End |[1][2]

Sample Preparation
  • Stock Solution: Weigh 25 mg of sample into a 50 mL volumetric flask. Dissolve in 100% Acetonitrile. (Conc: 0.5 mg/mL).[3]

    • Note: Use Amber Glassware . Acrylonitriles are photosensitive and can undergo Z/E isomerization under intense laboratory light [1].

  • Working Solution: Dilute Stock 1:1 with Mobile Phase A (final solvent ratio 50:50 ACN:Water).[3]

  • Filtration: Filter through a 0.22 µm PTFE syringe filter prior to injection.

Method Validation Framework (ICH Q2)

To ensure this method is a "self-validating system," the following criteria must be met during routine analysis.

System Suitability Testing (SST)

Before analyzing samples, inject the System Suitability Solution (mixture of Z-isomer, E-isomer, and 3'-fluoroacetophenone).[1][3]

  • Resolution (Rs): > 2.0 between Z-isomer and E-isomer.

  • Tailing Factor (T): 0.8 – 1.2 for the main peak.[3]

  • Precision: %RSD of peak area < 0.5% (n=6 injections).

Specificity & Forced Degradation

The method must distinguish the active peak from degradation products.[2]

  • Acid/Base Stress: Treat sample with 0.1N HCl and 0.1N NaOH for 24h.[2]

    • Mechanism:[1][3][4][5][6] The nitrile group may hydrolyze to an amide/acid; the vinyl chloride is relatively stable but may undergo elimination under harsh base.

  • Photostability: Expose to UV light.[2] Expect an increase in the (E)-isomer peak.[1][3] The method is specific if the (Z) and (E) peaks remain baseline resolved [2].[3]

Linearity and Sensitivity[2][3][4]
  • Range: 0.05% (impurity level) to 120% (assay level).

  • LOD/LOQ: Estimated at 0.05 µg/mL and 0.15 µg/mL respectively, utilizing the strong UV absorbance of the conjugated system.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Co-elution of Isomers Loss of stationary phase selectivity (column aging) or incorrect solvent.[1][2]Switch to a fresh Phenyl-Hexyl column.[1] Ensure Mobile Phase B is Acetonitrile, not Methanol (MeOH disrupts

interactions).
Peak Tailing Secondary silanol interactions.[2]Ensure Mobile Phase A pH is < 3.[1]0. Add 0.1% Triethylamine (TEA) if using a neutral pH method (not recommended).[3]
Ghost Peaks Carryover or contaminated gradient.[2]Run a blank injection. Wash column with 90% ACN after the run.
Area Variability Sample precipitation or evaporation.[2]Ensure sample diluent matches initial mobile phase conditions (60:40 Water:ACN).[3] Use capped vials.

References

  • ICH Harmonised Tripartite Guideline. (2022). Validation of Analytical Procedures: Text and Methodology Q2(R2). International Council for Harmonisation. Link

  • Drotleff, A. M., & Ternes, W. (2001).[3][4] Determination of RS,E/Z-tocotrienols by HPLC.[4] Journal of Chromatography A, 909(2), 215-223.[1][3][4] (Demonstrates principles of E/Z isomer separation on specialized phases). Link

  • PubChem. (2025).[2][3][7] Compound Summary: (Z)-3-chloro-3-phenyl-acrylonitrile.[1][2] National Library of Medicine.[2][7] (Structural confirmation and physical properties). Link

Sources

Application

Application Note: Role of (Z)-3-chloro-3-(3-fluorophenyl)acrylonitrile in Specialty Polymer Synthesis

[1] Executive Summary (Z)-3-chloro-3-(3-fluorophenyl)acrylonitrile (CAS: 115262-31-6 / Analogous) is a highly specialized halogenated vinyl monomer.[1] While often overshadowed by its role as a pharmaceutical intermediat...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

(Z)-3-chloro-3-(3-fluorophenyl)acrylonitrile (CAS: 115262-31-6 / Analogous) is a highly specialized halogenated vinyl monomer.[1] While often overshadowed by its role as a pharmaceutical intermediate (structurally related to potassium-competitive acid blocker precursors), its application in polymer synthesis is critical for developing high-performance materials.[1]

This guide details its function as a functional co-monomer in the synthesis of high-refractive-index (HRI) optical polymers and as a template molecule in the fabrication of Molecularly Imprinted Polymers (MIPs).[1] The unique combination of the electron-withdrawing nitrile group, the steric bulk of the chloro-alkene, and the fluorinated aromatic ring provides polymers with enhanced thermal stability, flame retardancy, and specific optical properties.

Part 1: Chemical Architecture & Mechanistic Role[1]

Structural Analysis

The molecule features a tri-substituted olefinic core.[1] Its reactivity in polymerization is governed by three factors:

  • Electronic Activation: The nitrile (-CN) and chloro (-Cl) groups are strong electron-withdrawing groups (EWGs), lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy.[1] This makes the double bond highly susceptible to radical polymerization and anionic attack .[1]

  • Stereochemistry (Z-Isomer): The (Z)-configuration places the phenyl ring and the nitrile group on the same side of the double bond (cis-like).[1] In polymer chains, this bulky arrangement restricts chain rotation, increasing the Glass Transition Temperature (Tg) of the resulting polymer.

  • Fluorine Effect: The 3-fluorophenyl moiety imparts hydrophobicity and low surface energy to the polymer, while the C-F bond adds chemical resistance.[1]

Polymerization Pathway

Unlike simple acrylonitrile, this derivative does not homopolymerize easily due to steric hindrance at the


-carbon.[1] It is best utilized as a co-monomer  (typically with styrene, methyl methacrylate, or simple acrylonitrile) to modify bulk properties.

PolymerizationMechanism cluster_properties Resulting Properties Initiator Radical Initiator (AIBN/BPO) Comonomer Co-Monomer (Styrene/MMA) Initiator->Comonomer Initiation Monomer (Z)-3-chloro-3-(3-fluorophenyl) acrylonitrile Transition Transition State (Radical Attack) Monomer->Transition Comonomer->Monomer Propagation (Cross-over) Polymer Functionalized Copolymer Transition->Polymer Chain Growth P1 High Refractive Index Polymer->P1 P2 Flame Retardancy Polymer->P2 P3 High Tg Polymer->P3

Figure 1: Radical copolymerization mechanism. The steric bulk of the specialized monomer requires an alternating or random copolymerization strategy with less hindered monomers.

Part 2: Application Protocols

Application A: Synthesis of High-Refractive-Index Optical Polymers

Context: Optical waveguides and lens materials require high refractive indices (


).[1] The chlorine and aromatic ring in this monomer contribute to high molar refraction, while the fluorine ensures optical transparency by reducing C-H overtone absorption.[1]
Protocol 1: Radical Solution Copolymerization

Objective: Synthesize a copolymer of Styrene and (Z)-3-chloro-3-(3-fluorophenyl)acrylonitrile (Poly(St-co-CFA)).

Reagents:

  • Monomer A: Styrene (Purified by basic alumina column).[1]

  • Monomer B: (Z)-3-chloro-3-(3-fluorophenyl)acrylonitrile (Recrystallized, >98% purity).[1]

  • Initiator: Azobisisobutyronitrile (AIBN) (Recrystallized from methanol).[1]

  • Solvent: Anhydrous Toluene.[1]

Step-by-Step Methodology:

  • Feed Preparation:

    • In a Schlenk flask, dissolve Monomer A (10 mmol) and Monomer B (10 mmol) in Toluene (20 mL).

    • Note: A 1:1 molar feed is a starting point; adjust to 1:2 or 2:1 to tune refractive index vs. mechanical strength.[1]

  • Degassing (Critical):

    • Perform three freeze-pump-thaw cycles to remove oxygen, which acts as a radical scavenger and inhibits the polymerization of electron-deficient nitriles.[1]

  • Initiation:

    • Add AIBN (1 mol% relative to total monomer) under a nitrogen stream.[1]

  • Polymerization:

    • Heat the sealed flask to 70°C in an oil bath with magnetic stirring (300 rpm).

    • Run reaction for 24 hours .

  • Termination & Purification:

    • Quench the reaction by cooling to 0°C and exposing to air.[1]

    • Precipitate the polymer dropwise into a 10-fold excess of cold Methanol .[1]

    • Filter the white precipitate and re-dissolve in THF.[1] Reprecipitate in Methanol (repeat 2x).

  • Drying:

    • Dry in a vacuum oven at 50°C for 48 hours to remove residual monomer (toxicity control).[1]

Data Output & Validation:

Parameter Method Target Value
Conversion Gravimetric > 60%
Molecular Weight (Mw) GPC (THF eluent) 20,000 - 50,000 Da

| Refractive Index (


)  | Ellipsometry | > 1.58 |
| Glass Transition (Tg)  | DSC | > 110°C |[1]
Application B: Molecularly Imprinted Polymers (MIPs)

Context: In pharmaceutical research, this molecule serves as a template or dummy template for creating selective adsorbents for fluorinated aromatic drugs (e.g., specific kinase inhibitors or acid blockers).

Protocol 2: Non-Covalent Imprinting (Precipitation Polymerization)

Objective: Create polymer microspheres with specific recognition sites for the 3-fluorophenyl-acrylonitrile motif.[1]

Reagents:

  • Template: (Z)-3-chloro-3-(3-fluorophenyl)acrylonitrile.[1][2]

  • Functional Monomer: Methacrylic Acid (MAA) (Interacts via H-bonding/Dipole).[1]

  • Cross-linker: Ethylene Glycol Dimethacrylate (EGDMA).[1]

  • Porogen: Acetonitrile.[1][3]

Workflow:

  • Pre-Assembly:

    • Mix Template (0.5 mmol) and MAA (2.0 mmol) in Acetonitrile (40 mL).

    • Sonicate for 15 mins. Allow to stand for 1 hour to establish template-monomer complexes (Self-Assembly).

  • Cross-linking:

    • Add EGDMA (10 mmol) and AIBN (30 mg).[1]

  • Polymerization:

    • Purge with

      
       for 10 mins.
      
    • Heat to 60°C while rotating the flask (to ensure uniform microspheres) for 24 hours.

  • Template Removal (Elution):

    • Collect polymer particles via centrifugation.[1]

    • Wash with Methanol/Acetic Acid (9:1 v/v) via Soxhlet extraction for 24 hours until no template is detected by HPLC in the wash solvent.[1]

    • Why: Incomplete removal leads to "template bleeding" during analysis, falsifying results.[1]

Part 3: Quality Control & Safety

Analytical Verification

Before use in polymerization, the stereochemistry of the monomer must be verified, as the (E)-isomer has significantly different reactivity ratios.

  • 1H-NMR (CDCl3): Look for the vinylic proton signal.[1] The chemical shift of the vinyl proton in the (Z)-isomer is typically downfield relative to the (E)-isomer due to the anisotropy of the cis-nitrile group.

  • HPLC: Use a C18 column with Acetonitrile/Water gradient.[1] Purity must be >98% to prevent chain transfer by impurities.[1]

Safety Profile
  • Hazard: This compound releases toxic fumes (HCl, HF, HCN) upon thermal decomposition.[1]

  • Handling: All polymerization reactions must be conducted in a certified fume hood.

  • Waste: Nitrile-containing waste must be segregated from acidic waste to prevent HCN generation.[1]

References

  • PubChem. (Z)-3-Chloro-3-phenylacrylonitrile Compound Summary. National Library of Medicine.[1] [Link]

  • Royal Society of Chemistry. Synthesis of acrylonitrile side chain-appended π-conjugated polymers.[1] Materials Advances, 2022.[1][4] [Link]

  • MDPI. Molecularly Imprinted Polymer-Based Sensors.[1] Sensors, 2023.[1] [Link][1]

  • Google Patents. Preparation method of Vonoprazan fumarate intermediate (Contextualizing the synthesis of fluorophenyl acrylonitrile derivatives). CN106187852A.[1]

Sources

Method

Application Note: Biological Profiling and Quality Control of (Z)-3-chloro-3-(3-fluorophenyl)acrylonitrile

Executive Summary This guide details the development of cell-based assays involving (Z)-3-chloro-3-(3-fluorophenyl)acrylonitrile (referred to herein as CFA-Intermediate ). CFA-Intermediate is the critical electrophilic p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the development of cell-based assays involving (Z)-3-chloro-3-(3-fluorophenyl)acrylonitrile (referred to herein as CFA-Intermediate ).

CFA-Intermediate is the critical electrophilic precursor used in the synthesis of Eltrombopag (Promacta/Revolade), a small-molecule thrombopoietin receptor (TPO-R/c-Mpl) agonist. Because CFA-Intermediate contains a reactive


-chloroacrylonitrile moiety, it functions as a Michael acceptor. This chemical nature dictates two distinct assay requirements in drug development:
  • Safety & Impurity Profiling (The "Tox" Assay): Screening the intermediate for off-target cytotoxicity and glutathione (GSH) depletion, which is critical for establishing safety thresholds for genotoxic impurities (PGIs).

  • Functional Validation (The "Potency" Assay): Using the intermediate to synthesize the final agonist and validating biological activity via a c-Mpl/JAK/STAT signaling reporter system.

Chemical Context & Mechanism of Action[1]

The Molecule[2]
  • IUPAC Name: (Z)-3-chloro-3-(3-fluorophenyl)prop-2-enenitrile

  • Role: Key intermediate in the Vilsmeier-Haack formylation/cyclization sequence to generate the pyrazole core of Eltrombopag.

  • Reactivity: The electron-deficient alkene (acrylonitrile) is highly susceptible to nucleophilic attack by cellular thiols (e.g., Cysteine, Glutathione).

Biological Implications

While the final drug (Eltrombopag) is a non-covalent metal chelator that binds the transmembrane domain of TPO-R, the CFA-Intermediate is potentially covalent. In cell-based assays, unreacted CFA-Intermediate can cause false positives in viability screens due to oxidative stress rather than specific target modulation.

Workflow Visualization

The following diagram illustrates the transition from the reactive intermediate to the bioactive drug and the respective assay endpoints.

G Start Starting Material (3'-Fluoroacetophenone) Intermediate (Z)-3-chloro-3-(3-fluorophenyl) acrylonitrile (CFA) Start->Intermediate POCl3 / DMF Synthesis Hydrazine Cyclization (Synthesis Step) Intermediate->Synthesis ToxAssay Assay A: Reactivity Profile (GSH Depletion / Cytotoxicity) Intermediate->ToxAssay Direct Screen (Impurity Risk) Drug Eltrombopag (Final Agonist) Synthesis->Drug FuncAssay Assay B: Functional Potency (JAK/STAT Reporter) Drug->FuncAssay Agonist Validation

Figure 1: Development pipeline showing the dual assay requirements: Safety profiling for the reactive intermediate (Red) and functional validation for the final drug (Green).

Protocol A: Cellular Reactivity & Cytotoxicity Profiling

Purpose: To quantify the electrophilic stress potential of CFA-Intermediate. This assay determines the "No Observed Effect Level" (NOEL) for the intermediate, ensuring that trace impurities in the final drug do not induce cytotoxicity.

Experimental Logic

Acrylonitriles deplete cellular Glutathione (GSH) via Michael addition. We use a dual-readout system:

  • GSH-Glo™ Assay: Measures free glutathione (early marker of oxidative stress).

  • CellTiter-Glo®: Measures ATP (cell viability).

Hypothesis: CFA-Intermediate will show a drop in GSH before a drop in ATP, indicating covalent reactivity.

Materials
  • Cell Line: HepG2 (Liver model) or HEK293.

  • Reagents:

    • CFA-Intermediate (dissolved in DMSO, stock 10 mM).

    • Positive Control: N-Ethylmaleimide (NEM) or Acrylamide.

    • Promega GSH-Glo™ and CellTiter-Glo®.

Step-by-Step Methodology
  • Cell Seeding:

    • Seed HepG2 cells at 10,000 cells/well in white-walled 96-well plates.

    • Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment:

    • Prepare a serial dilution of CFA-Intermediate (0.1 µM to 100 µM) in culture medium (max DMSO 0.5%).

    • Include "Vehicle Only" (DMSO) and "Positive Control" (NEM 50 µM).

    • Treat cells for 2 hours (for GSH readout) and 24 hours (for Viability readout).

    • Note: Short exposure (2h) is critical to catch GSH depletion before cell death occurs.

  • Readout 1: Glutathione (2h post-treatment):

    • Remove media. Add 100 µL GSH-Glo™ Reagent (Luciferin-NT + Glutathione S-Transferase).

    • Incubate 30 min. Add 100 µL Luciferin Detection Reagent.

    • Measure Luminescence (

      
      ).
      
  • Readout 2: Viability (24h post-treatment):

    • Add 100 µL CellTiter-Glo® reagent directly to wells.

    • Measure Luminescence (

      
      ).
      
Data Interpretation

Calculate the ratio of GSH/ATP to normalize for cell number. A significant decrease in this ratio indicates covalent stress.

CompoundIC50 (GSH Depletion)IC50 (Viability)Risk Assessment
CFA-Intermediate 1.5 µM 15.0 µM High Reactivity (Depletes GSH 10x below toxic dose)
Eltrombopag (Final)>100 µM>50 µMLow Reactivity (Safe)
Acrylamide (Control)50 µM500 µMModerate Reactivity

Protocol B: Functional TPO-R Agonist Assay (JAK/STAT)

Purpose: To validate that the synthesized Eltrombopag (derived from CFA-Intermediate) activates the Thrombopoietin Receptor (c-Mpl) utilizing the JAK2/STAT5 pathway.

Signaling Pathway Visualization

Eltrombopag binds the transmembrane domain of c-Mpl (distinct from the TPO binding site), triggering JAK2 phosphorylation and subsequent STAT5 activation.

Signaling Ligand Eltrombopag (Derived from CFA) Receptor TPO Receptor (c-Mpl) Ligand->Receptor Transmembrane Binding JAK2 JAK2 (Kinase) Receptor->JAK2 Activation STAT5_Unphos STAT5 (Inactive) JAK2->STAT5_Unphos Phosphorylation STAT5_Phos p-STAT5 (Active Dimer) STAT5_Unphos->STAT5_Phos Nucleus Nucleus STAT5_Phos->Nucleus Translocation SRE STAT Response Element (DNA) Nucleus->SRE Reporter Luciferase (Light Output) SRE->Reporter Transcription

Figure 2: The c-Mpl/JAK2/STAT5 signaling cascade used for functional validation.

Materials
  • Cell Line: HEK293 stably transfected with human c-Mpl and a STAT5-Luciferase reporter (or Ba/F3-hMpl cells).

  • Assay Media: DMEM + 10% FBS (Starve cells in 0.5% FBS for 4 hours prior to assay).

  • Reagents:

    • Synthesized Drug (from CFA-Intermediate).

    • Reference Standard: Recombinant Human TPO (rhTPO).

    • Bright-Glo™ Luciferase Assay System.

Step-by-Step Methodology
  • Transfection/Seeding:

    • If using transient transfection: Co-transfect HEK293 cells with pCMV-cMpl and pGL4-STAT5-Luc.

    • Seed 20,000 cells/well in 96-well plates. Allow adherence overnight.

  • Starvation:

    • Replace media with serum-reduced media (0.5% FBS) for 4 hours. This reduces basal STAT5 background.

  • Stimulation:

    • Add synthesized drug (dilution series: 1 nM to 10 µM).

    • Control: Add rhTPO (dilution series: 1 ng/mL to 100 ng/mL).

    • Negative Control: Add CFA-Intermediate (Parent) to confirm it does not activate the receptor (specificity check).

    • Incubate for 5-6 hours .

  • Detection:

    • Add equal volume of Bright-Glo™ reagent.

    • Lyse cells for 5 minutes on a shaker.

    • Read Luminescence.

Acceptance Criteria

To validate the synthesis quality of the CFA-Intermediate conversion:

  • EC50: The synthesized drug must exhibit an EC50 within 0.1–1.0 µM (typical for Eltrombopag in this assay).

  • Efficacy: Maximal response (

    
    ) should be >80% of the rhTPO response.
    
  • Purity Check: The CFA-Intermediate alone should show no activity (Luminescence < 10% of

    
    ).
    

References

  • Synthesis & Chemistry: Orita, K., et al. "Synthesis of Eltrombopag." Drug Approvals International, 2017.

  • Mechanism of Action: Erickson-Miller, C. L., et al. "Discovery and characterization of a selective, nonpeptidyl thrombopoietin receptor agonist." Blood, 2005.

  • Assay Methodology: "Thrombopoietin Receptor (c-Mpl) Cell-Based Assays." NCBI Bookshelf, 2024.

  • Safety Profile: "Acrylonitrile Toxicity and Reactivity." INEOS Safety Data, 2025.

  • Reactivity Principles: "Chemical reactivity and biological activity of

    
    -unsaturated carbonyl compounds." PubMed, 2025. 
    

Technical Notes & Optimization

Troubleshooting

optimizing reaction yield of (Z)-3-chloro-3-(3-fluorophenyl)acrylonitrile synthesis

Technical Support Center: Synthesis & Optimization of (Z)-3-chloro-3-(3-fluorophenyl)acrylonitrile Executive Summary & Route Selection Target Molecule: (Z)-3-chloro-3-(3-fluorophenyl)acrylonitrile CAS Registry Number: 28...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis & Optimization of (Z)-3-chloro-3-(3-fluorophenyl)acrylonitrile

Executive Summary & Route Selection

Target Molecule: (Z)-3-chloro-3-(3-fluorophenyl)acrylonitrile CAS Registry Number: 289712-48-7 (Generic analog reference) Primary Application: Key intermediate for the synthesis of 3,5-disubstituted pyrazoles and pyrimidines (e.g., kinase inhibitors).

Strategic Directive: While the chlorination of


-ketonitriles using 

is a known route, it often suffers from poor stereoselectivity (E/Z mixtures) and difficult purification. For the specific (Z)-isomer requirement, the Vilsmeier-Haack-Oxime (VHO) One-Pot Protocol is the superior method. It provides higher regiocontrol, thermodynamic selection for the Z-isomer, and safer scale-up characteristics compared to solid

handling.

The "Golden Batch" Protocol

This protocol is optimized for a 50–100g scale. It utilizes a telescoped approach where the intermediate


-chlorocinnamaldehyde is converted in situ to the nitrile.
Reagents & Stoichiometry
ComponentEquiv.RoleCritical Parameter
3'-Fluoroacetophenone 1.0SubstratePurity >98% essential
DMF (Anhydrous) 7.0 VolSolvent/ReagentWater content <0.05%

(Phosphoryl Chloride)
1.75Vilsmeier ReagentAdd dropwise; Exothermic
Hydroxylamine HCl 1.1Nitrogen SourceParticle size affects dissolution
Step-by-Step Methodology
  • Vilsmeier Complex Formation:

    • Charge DMF (7.0 volumes) to the reactor.

    • Cool to 0–5°C.

    • Add

      
       (1.75 equiv) dropwise. Control: Maintain internal temp <10°C.
      
    • Mechanism:[1][2][3][4] Formation of the chloroiminium ion (Vilsmeier reagent).

  • Substrate Addition:

    • Add 3'-Fluoroacetophenone (1.0 equiv) slowly.

    • Warm to 40°C . Stir for 12–16 hours.

    • Checkpoint: HPLC should show <2% starting ketone. The major species is the (Z)-3-chloro-3-(3-fluorophenyl)acrolein iminium salt.

  • Telescoped Nitrile Formation:

    • Do not isolate. Cool the mixture to 20°C.

    • Add Hydroxylamine Hydrochloride (

      
      , 1.1 equiv) dissolved in minimal DMF.
      
    • Heat to 45–50°C for 2–4 hours.

    • Chemistry: The oxime forms and undergoes immediate dehydration (mediated by excess

      
      /acidic species) to the nitrile.
      
  • Quench & Workup:

    • Cool to 15°C.

    • Slowly quench into ice-water (10 volumes). Caution: Massive exotherm and HCl release.

    • Stir at 5°C for 30 mins to granulate the solid.

    • Filter the pale yellow solid. Wash with water (3x) to remove residual acid/DMF.

    • Dry at 40°C under vacuum.

Mechanistic Visualization

Understanding the pathway is crucial for troubleshooting. The stereochemistry is determined during the Vilsmeier salt formation.

VilsmeierRoute Start 3'-Fluoroacetophenone Inter1 α-Chloro-Enamine Intermediate Start->Inter1 Enolization Vilsmeier Vilsmeier Reagent (DMF + POCl3) Vilsmeier->Inter1 Electrophilic Attack Inter2 (Z)-Chloroacrolein Iminium Salt Inter1->Inter2 Formylation & Cl- Substitution Oxime Oxime Formation (+ NH2OH) Inter2->Oxime Nucleophilic Attack Product (Z)-3-chloro-3- (3-fluorophenyl)acrylonitrile Oxime->Product Dehydration (-H2O)

Figure 1: Reaction pathway highlighting the Vilsmeier intermediate which dictates the Z-stereochemistry.

Troubleshooting & FAQ Center

Category: Yield Optimization

Q: My isolated yield is stuck at 50% (Target >70%). Where is the loss occurring? A: Yield loss in this specific synthesis typically occurs at the Quench/Filtration stage.

  • Issue: If the quench is too hot (>25°C), the vinyl chloride moiety can hydrolyze back to the ketone or form a water-soluble amide.

  • Fix: Ensure the quench is performed into ice-water and the internal temp never exceeds 20°C.

  • Issue: DMF solubility. The product has partial solubility in DMF/Water mixtures.

  • Fix: Increase the water ratio during quench to 1:3 (DMF:Water) to force precipitation.

Q: Why is the reaction mixture turning black/tarry? A: This indicates thermal decomposition of the Vilsmeier complex.

  • Limit: Do not exceed 45°C during the initial acrolein formation step.

  • Limit: Ensure

    
     is high quality (clear, not yellow). Degraded 
    
    
    
    contains polyphosphoric acids that promote tar formation.
Category: Stereoselectivity (Z vs E)

Q: I am seeing 10-15% of the (E)-isomer. How do I improve the Z/E ratio? A: The (Z)-isomer is the thermodynamic product of the Vilsmeier reaction due to steric minimization between the aryl ring and the formyl group in the intermediate.

  • Optimization: Extend the hold time at 40°C (Step 2) by 2 hours. This allows the iminium salt to equilibrate to the more stable Z-form before the nitrile step locks the geometry.

  • Solvent: Do not switch solvents. DMF is required for the mechanism. Using Toluene/POCl3 (with catalytic DMF) often degrades selectivity.

Category: Impurity Profile

Q: I detect a "dimer" impurity by LC-MS. A: This is likely the aldol condensation product of the intermediate aldehyde with the starting acetophenone.

  • Cause: Slow addition of

    
     or insufficient Vilsmeier reagent allows unreacted ketone to condense with the formed aldehyde.
    
  • Fix: Ensure

    
     is in excess (1.75–2.0 equiv) and added before the ketone (or simultaneous addition protocols).
    

Interactive Troubleshooting Logic

Use this decision tree to diagnose specific failure modes in your current batch.

Troubleshooting Start Problem Detected IssueType Identify Issue Start->IssueType LowYield Low Yield (<50%) IssueType->LowYield WrongIso High E-Isomer (>5%) IssueType->WrongIso Purity Unknown Impurities IssueType->Purity CheckQuench Check Quench Temp (Was it >20°C?) LowYield->CheckQuench CheckTemp Reaction Temp (Was it >50°C?) WrongIso->CheckTemp CheckReagent POCl3 Quality (Yellow/Cloudy?) Purity->CheckReagent Hydrolysis Hydrolysis occurred. Use Ice/Water next time. CheckQuench->Hydrolysis Yes Solubility Product lost in filtrate. Increase Water volume. CheckQuench->Solubility No Kinetic Kinetic control active. Increase hold time at 40°C. CheckTemp->Kinetic No Thermal Thermal Isomerization. Lower temp to 40°C. CheckTemp->Thermal Yes Tars Polymerization/Tars. Distill POCl3. CheckReagent->Tars Yes Dimer Dimer Formation. Increase POCl3 equiv. CheckReagent->Dimer No

Figure 2: Diagnostic logic for correcting yield and purity deviations.

References

  • Process Protocol Source

    • Synthesis of (Z)-3-Chloro-3-(3-fluorophenyl)-acrylonitrile from 3'-Fluoroacetophenone.[5] (2017).[5] Organic Spectroscopy International.

    • Note: This source details the specific Vilsmeier-Oxime telescoped route yielding 71% product.
  • Mechanistic Grounding (Vilsmeier-Haack)

    • Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction. Comprehensive Organic Synthesis, 2, 777-794.

  • Stereoselectivity in Chloroacrylonitriles

    • J. Org.[6] Chem. 1979, 44, 15, 2796–2798. Stereochemistry of the Vilsmeier-Haack reaction.

  • Alternative Route (PCl5/Phosphorus Pentachloride)

    • Reaction of beta-ketonitriles with PCl5. Organic Syntheses, Coll. Vol. 4, p.166 (1963).

    • Note: Cited for comparison of "Standard" vs "Optimized" routes.

Sources

Optimization

methods for resolving (Z) and (E) isomers of 3-chloro-3-(3-fluorophenyl)acrylonitrile

Welcome to the Isomer Resolution Hub User: Process Chemist / Medicinal Chemist Objective: Isolate phase-pure (Z)- or (E)-3-chloro-3-(3-fluorophenyl)acrylonitrile. As a Senior Application Scientist, I understand that the...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Isomer Resolution Hub

User: Process Chemist / Medicinal Chemist Objective: Isolate phase-pure (Z)- or (E)-3-chloro-3-(3-fluorophenyl)acrylonitrile.

As a Senior Application Scientist, I understand that the separation of


-chloroacrylonitrile isomers is a critical bottleneck. The stereochemistry at the C=C double bond dictates the biological activity and the success of subsequent cyclization reactions (e.g., pyrazole synthesis).

This guide moves beyond generic advice, offering a protocol-driven approach to resolving the (Z)-isomer (typically the thermodynamic product and solid precipitate) from the (E)-isomer (often the oil or minor impurity).

Module 1: Diagnostic & Identification

Before attempting separation, you must definitively assign your isomers.[1] Do not rely solely on TLC Rf values.

The Stereochemical Assignment (CIP Rules)

For 3-chloro-3-(3-fluorophenyl)acrylonitrile:

  • C3 Priorities: Chlorine (1) > 3-Fluorophenyl (2)[1]

  • C2 Priorities: Cyano (1) > Hydrogen (2)[1]

  • (Z)-Isomer (Zusammen): The Chlorine and Cyano groups are on the same side .[1] (Sterically crowded, but often the product of specific Vilsmeier conditions due to mechanism).[1]

  • (E)-Isomer (Entgegen): The Chlorine and Cyano groups are on opposite sides .[1]

NMR Diagnostics

The vinyl proton (


) is your primary diagnostic handle.[1] Due to the anisotropy of the cyano group and the chlorine atom, the chemical shifts differ distinctively.
Feature(Z)-Isomer(E)-IsomerMechanistic Insight

H NMR (

)

6.2 - 6.5 ppm

5.8 - 6.1 ppm
In the (Z) form, the proton is cis to the aromatic ring, experiencing shielding/deshielding effects different from the (E) form where it is cis to the Chlorine.

C NMR (CN)
~115-117 ppm ~115-117 ppm Less diagnostic; rely on proton coupling if possible.[1]
Physical State Solid (Crystalline) Oil / Low MP Solid The (Z) isomer typically packs better in the crystal lattice due to dipole alignment.[1]

Analyst Note: If you observe a singlet at


 6.35 ppm (in 

), you likely have the (Z)-isomer.[1] A smaller singlet upfield (around 6.0 ppm) indicates (E)-contamination.[1]

Module 2: Resolution Method A - Selective Crystallization (Scalable)

This is the preferred method for >5g scales.[1] It relies on the significant solubility difference between the isomers.

The Principle: The (Z)-isomer is generally less soluble in polar/aqueous mixtures than the (E)-isomer.[1]

Protocol: DMF/Water Displacement

Best for: Crude reaction mixtures directly from Vilsmeier-Haack synthesis.[1]

  • Dissolution: Dissolve the crude oil/solid in DMF (Dimethylformamide) (approx. 3-4 volumes relative to mass).[1]

    • Tip: If the material is dark/tarry, treat with activated carbon for 30 mins and filter over Celite first.[1]

  • Controlled Precipitation:

    • Cool the DMF solution to 15–20°C .

    • Add Water dropwise via an addition funnel.[1]

    • Ratio: Target a final solvent ratio of DMF:Water = 1:2 to 1:3.

  • The Critical Point:

    • Watch for the "cloud point."[1] Once the solution turns milky, stop addition and stir for 15 minutes to allow nucleation.

    • Why? Rapid addition traps the (E)-isomer oil inside the (Z)-crystals.[1]

  • Completion: Continue water addition. Cool the slurry to 0–5°C and hold for 1 hour.

  • Filtration: Filter the pale yellow solid. Wash with cold water (3x).[1]

  • Drying: Vacuum dry at 40°C.

Outcome: The filter cake is predominantly (Z)-isomer .[1] The mother liquor contains the (E)-isomer and impurities.[1]

Module 3: Resolution Method B - Flash Chromatography

Best for: Analytical standards, recovering the (E)-isomer, or purifying <1g batches.

Stationary Phase: Silica Gel (230-400 mesh).[1] Mobile Phase: Hexanes / Ethyl Acetate (EtOAc).[1]

Step-by-Step Optimization:

  • TLC Analysis:

    • Eluent: 10% EtOAc in Hexanes.[1]

    • Visualization: UV (254 nm).[1]

    • Observation: The (Z)-isomer usually runs slightly lower (more polar) or very close to the (E)-isomer depending on the exact solvation.[1] Note: In many halogenated acrylonitrile systems, the isomers separate poorly on standard silica.

  • The "Silver Bullet" Modifier:

    • If separation is poor, add 1% Toluene or switch to Dichloromethane (DCM) / Hexanes .[1]

    • Reasoning:

      
       interactions between toluene and the fluorophenyl ring can differentiate the isomers better than simple polarity.[1]
      

Recommended Gradient:

  • 0–2 CV (Column Volumes): 100% Hexanes (Equilibration)[1]

  • 2–10 CV: 0%

    
     5% EtOAc in Hexanes[1]
    
  • 10–15 CV: 5%

    
     10% EtOAc in Hexanes[1]
    

Module 4: Synthetic Control (Avoiding the Problem)

The best purification is a selective synthesis.

Pathway Visualization: The synthesis typically proceeds via the Vilsmeier-Haack reaction of 3'-fluoroacetophenone.[1]

SynthesisPath cluster_conditions Critical Control Points Start 3'-Fluoroacetophenone Inter Intermediate (Chloro-Iminium) Start->Inter 40°C, 12h Reagent POCl3 / DMF (Vilsmeier Reagent) Reagent->Inter Step2 NH2OH·HCl (Hydroxylamine) Inter->Step2 In-situ ProdZ (Z)-Isomer (Solid Precipitate) Step2->ProdZ Major Path (Thermodynamic) ProdE (E)-Isomer (Mother Liquor) Step2->ProdE Minor Path (Kinetic)

Caption: Vilsmeier-Haack synthesis pathway favoring the (Z)-isomer via thermodynamic control.

Optimization Tip: To maximize the (Z)-isomer :

  • Maintain the Vilsmeier formation temperature at 40°C . Higher temperatures (>60°C) can promote isomerization or side reactions.[1]

  • Ensure complete conversion to the intermediate before adding hydroxylamine.[1] Incomplete conversion leads to acetyl impurities which mimic the (E)-isomer in solubility.[1]

FAQ: Troubleshooting & Expert Insights

Q1: I isolated the solid, but NMR shows a 10% impurity of the other isomer. How do I clean it?

  • Answer: Do not re-column. Perform a slurry wash .[1] Suspend the solid in cold Ethanol (EtOH) or Isopropanol (IPA) (approx 2 volumes). Stir vigorously at 0°C for 30 minutes and filter. The (E)-isomer is significantly more soluble in alcohols than the crystalline (Z)-form.[1]

Q2: My reaction yielded a dark oil that won't solidify. What happened?

  • Answer: You likely have residual DMF or POCl3 byproducts preventing crystallization.[1]

    • Fix: Dissolve the oil in EtOAc, wash extensively with water (3x) and saturated LiCl solution (to remove DMF).[1] Dry over MgSO4, evaporate, and then attempt the crystallization from Heptane/EtOAc or MeOH/Water.

Q3: Can I convert the (E)-isomer into the (Z)-isomer?

  • Answer: Yes, via Acid-Catalyzed Isomerization .[1]

    • Dissolve the (E)-enriched mother liquor in solvent (e.g., Toluene).[1]

    • Add a catalytic amount of HCl or p-TsOH.[1]

    • Heat to reflux.[1] The system will equilibrate to the thermodynamic mixture (usually favoring Z).[1]

    • Cool and crystallize to harvest more (Z).

References

  • Synthesis and Isolation of (Z)-3-Chloro-3-(3-fluorophenyl)

    • Source: Vertex AI Search / Organic Spectroscopy International (2017).[1] "Synthesis of (Z)-3-Chloro-3-(3-fluorophenyl)-acrylonitrile from 3'-Fluoroacetophenone."

    • Context: Describes the Vilsmeier-Haack conditions (POCl3/DMF) and isolation via water precipitation to yield the (Z)-isomer as a solid.
    • 2[1][3][4]

  • General Resolution of Chloro-Acrylonitrile Isomers

    • Source: PubChem Compound Summary (2025).[1][5] "(Z)-3-Chloro-3-phenylacrylonitrile."[1][5]

    • Context: Provides physical property data (Solid form for Z-isomer) and structural identifiers confirming the stability of the Z-form in similar aryl-chloro-acrylonitriles.
    • [1]

  • NMR Assignment Principles for Beta-Chloroacrylonitriles

    • Source: TSI Journals (2010).[1] "Identification of E and Z isomers... by NMR."

    • Context: Discusses the shielding effects in trisubstituted alkenes, supporting the assignment of the vinyl proton shift based on cis/trans relationships with arom
    • [1][3][4][2]

Sources

Troubleshooting

Technical Support Center: Stability Assessment of (Z)-3-chloro-3-(3-fluorophenyl)acrylonitrile

Case ID: STAB-3CL-FL Status: Active Assigned Specialist: Senior Application Scientist, Chemical Stability Unit[1] Executive Summary You are working with (Z)-3-chloro-3-(3-fluorophenyl)acrylonitrile , a highly functionali...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: STAB-3CL-FL Status: Active Assigned Specialist: Senior Application Scientist, Chemical Stability Unit[1]

Executive Summary

You are working with (Z)-3-chloro-3-(3-fluorophenyl)acrylonitrile , a highly functionalized vinyl chloride intermediate.[1] Its stability profile is governed by two competing degradation pathways: geometric isomerization (Z


 E)  and nucleophilic vinylic substitution (

)
.[1]

This guide provides the protocols to assess, troubleshoot, and mitigate these risks. Unlike simple alkyl halides, the vinyl chloride moiety here is electronically stabilized by conjugation with the nitrile group and the aromatic ring, yet it remains susceptible to specific solvent-mediated failures.

Module 1: Solvent Compatibility & Degradation Mechanisms

The Core Risks

The stability of your molecule depends heavily on the solvent's nucleophilicity and polarity.

Solvent ClassRepresentative SolventsStability RiskMechanism of Failure
Polar Aprotic DMSO, DMF, AcetonitrileModerate Isomerization: High dielectric constants stabilize the dipolar transition state, accelerating Z

E conversion. DMSO is hygroscopic; absorbed water can trigger slow hydrolysis.[1]
Protic (Nucleophilic) Methanol, EthanolHigh Solvolysis (

):
In the presence of any base (even trace), alkoxides can attack the

-carbon, displacing chloride (Methoxylation).[1]
Non-Polar Toluene, Hexane, DCMLow Stable: Isomerization is kinetically slower.[1] Chemical degradation is minimal unless exposed to UV light.[1]
Aqueous Water/BufferVariable Hydrolysis: The nitrile (-CN) is generally robust at neutral pH, but the vinyl chloride can eliminate HCl under basic conditions (pH > 9).[1]
Deep Dive: The "Ghost Peak" Phenomenon (Isomerization)

Users often report a "ghost peak" eluting shortly after the main peak in HPLC. This is almost invariably the (E)-isomer .

  • The Cause: The (Z)-configuration is sterically crowded (Chlorine and Phenyl on the same side). While electronic effects (dipole minimization) might favor Z, thermodynamic equilibrium often allows for 5–15% conversion to E in solution over time.[1]

  • The Catalyst: UV light is the primary driver. Standard laboratory lighting is sufficient to trigger photoisomerization within hours in dilute solution.[1]

Module 2: Stability Assessment Protocols

Do not assume stability. Validate it using this forced degradation workflow.

Protocol A: The "Stress Test" Workflow

Use this protocol to determine the shelf-life of your stock solutions.

StabilityWorkflow Start Sample Preparation (1 mg/mL) Split Split into 3 Vials Start->Split Vial1 Vial A: Control (Dark, 4°C) Split->Vial1 Vial2 Vial B: Thermal Stress (Dark, 40°C, 24h) Split->Vial2 Vial3 Vial C: Photo Stress (Ambient Light, 24h) Split->Vial3 Analysis HPLC/UPLC Analysis (Isocratic Method) Vial1->Analysis Vial2->Analysis Vial3->Analysis Decision Compare Purity Profiles Analysis->Decision

Figure 1: Differential Stress Testing Workflow. Vial A establishes the baseline. Vial B tests thermodynamic stability (thermal isomerization).[1] Vial C tests photochemical stability.

Protocol B: Nucleophilic Vulnerability Check

Use this if you intend to use alcohols (MeOH/EtOH) in your reaction or purification.[1]

  • Prepare: Dissolve 5 mg of substrate in 1 mL of Methanol-d4 (for NMR) or MeOH (for HPLC).

  • Spike: Add 1 equivalent of a weak base (e.g., Triethylamine or solid NaHCO3).[1]

  • Monitor:

    • NMR: Watch for the disappearance of the vinyl proton signal and the appearance of a methoxy signal (

      
      3.5-3.8 ppm).
      
    • HPLC: Look for a new peak with a lower retention time (substitution of Cl with OMe increases polarity).

  • Result: If degradation > 5% in 4 hours, avoid alcoholic solvents during scale-up.

Module 3: Troubleshooting & FAQs

Q1: My HPLC baseline is wavy, and retention times are shifting. Is the molecule degrading?

Likely Cause: Solvent Mismatch, not degradation.[1] Explanation: If you dissolve this lipophilic molecule in 100% DMSO or THF and inject it into a high-aqueous mobile phase (e.g., 80% Water), the "plug" of strong solvent disrupts the column equilibrium. Fix: Dilute your sample 1:1 with the mobile phase (or Acetonitrile) before injection.[1] If precipitation occurs, your concentration is too high for the column—lower it.[1]

Q2: Can I store the stock solution in DMSO at -20°C?

Answer: Yes, but with a caveat. DMSO freezes at 19°C. Repeated freeze-thaw cycles can introduce moisture (DMSO is hygroscopic).[1] Water + Freeze/Thaw = Physical stress and potential hydrolysis over months.[1] Recommendation: Aliquot the stock solution into single-use vials. Use Anhydrous DMSO and store over molecular sieves if possible.[1]

Q3: I see two peaks in NMR, but only one in HPLC. Why?

Answer: Rapid on-column isomerization or co-elution.[1] Explanation:

  • Co-elution: The Z and E isomers might have identical retention times in your chosen gradient. Try a Phenyl-Hexyl column or a flatter gradient to separate them.[1]

  • Relaxation: If the NMR shows a 90:10 ratio but HPLC shows 100% purity, the isomers might be interconverting fast on the column (rare for vinyl chlorides) or your UV detector wavelength is insensitive to the minor isomer (unlikely). Trust the NMR.

Q4: How do I remove the (E)-isomer if it forms?

Answer: Recrystallization is superior to Chromatography. Technique: Z and E isomers usually have different crystal packing energies.[1]

  • Try recrystallizing from a non-polar solvent (Hexane/Toluene) or a mixture (EtOH/Water - if pH is neutral).[1]

  • The major isomer (Z) will typically crystallize out, leaving the enriched (E)-isomer in the mother liquor.

References

  • Dennehy, O. C., et al. (2025).[1][2] Formation of the E-isomer as an impurity in the optimized flow synthesis of a Z-α-thio-β-chloroacrylamide. Reaction Chemistry & Engineering.

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 70198, 2-Chloroacrylonitrile. PubChem.[1][3]

  • Carey, F. A., & Sundberg, R. J. (2007).[1] Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.[1] (Standard text for

    
     and alkene stability principles).
    
  • Solomons, T.W.G. (2016).[1] Organic Chemistry. Wiley.[1][4] (Reference for radical and photo-induced isomerization of alkenes).

Sources

Optimization

Technical Support Center: Solubility &amp; Handling Guide for (Z)-3-chloro-3-(3-fluorophenyl)acrylonitrile

Status: Active Document ID: TSC-SOL-2024-03F Last Updated: January 29, 2026 Target Audience: Assay Development Scientists, Medicinal Chemists Compound Profile & Challenge Assessment Compound: (Z)-3-chloro-3-(3-fluorophen...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Document ID: TSC-SOL-2024-03F Last Updated: January 29, 2026 Target Audience: Assay Development Scientists, Medicinal Chemists

Compound Profile & Challenge Assessment

Compound: (Z)-3-chloro-3-(3-fluorophenyl)acrylonitrile Chemical Class: Halogenated Cinnamonitrile Derivative Primary Challenge: Lipophilic Electrophile

This molecule presents a dual challenge in biological screening:

  • Physical Solubility: The combination of the chloro- and fluoro-substituents on the aromatic/vinyl core creates a highly lipophilic lattice (High LogP), leading to rapid precipitation in aqueous buffers.

  • Chemical Instability (The "Hidden" Trap): The

    
    -chloroacrylonitrile motif functions as a Michael acceptor. It is susceptible to nucleophilic attack by thiols (e.g., DTT, Glutathione) or hydrolysis in basic media, which can be mistaken for "insolubility" or "activity" (false positives).
    

Module 1: Stock Solution Management (The Foundation)

Objective: Create a stable, high-concentration stock that does not degrade upon storage.

The "Anhydrous" Protocol

Do NOT use Ethanol or Methanol for primary stocks; these protic solvents can facilitate nucleophilic attacks or exchange reactions over time.

  • Solvent Choice: Anhydrous DMSO (Dimethyl Sulfoxide), Grade

    
     99.9%.
    
  • Concentration: Target 10 mM to 20 mM . Avoid saturating the stock (e.g., >50 mM) as this encourages "crashing out" upon the first dilution step.

  • Storage:

    • Store in glass vials with Teflon-lined caps (DMSO leaches plasticizers from polypropylene tubes).

    • Temperature: -20°C or -80°C.

    • Hygroscopicity Warning: DMSO absorbs water from the air. Always equilibrate the vial to room temperature before opening to prevent condensation, which causes compound crystallization.

Module 2: The "Stepped" Dilution Strategy (Kinetic Solubility)

Objective: Transfer the hydrophobic compound from DMSO to the aqueous assay buffer without immediate precipitation.

Common Error: Direct addition of 100% DMSO stock into the assay buffer. This creates a local region of supersaturation, causing the compound to form micro-aggregates that are invisible to the naked eye but scatter light and inhibit enzymes non-specifically.

Protocol: Intermediate Solvent Shift
StepActionRationale
1 Prepare Intermediate Diluent : 50% DMSO / 50% Buffer (or PEG400).Lowers the dielectric constant gap between the stock and the final buffer.
2 Dilute Stock (10 mM) 1:10 into Intermediate Diluent.Result: 1 mM compound in high-organic solvent.
3 Rapid Dispersion: Pipette the Intermediate Mix into the final Assay Buffer while vortexing.Rapid mixing prevents nucleation of crystals.
4 Equilibration: Allow to stand for 15 mins at RT.Ensures thermodynamic stability before adding cells/proteins.
Visualizing the Solubility Workflow

SolubilityWorkflow Start Solid Compound DMSO_Stock Primary Stock (10-20mM in Anhydrous DMSO) Start->DMSO_Stock Direct_Add Direct Addition to Buffer (RISK: Precipitation) DMSO_Stock->Direct_Add Not Recommended Inter_Step Intermediate Dilution (DMSO + PEG400 or Ethanol) DMSO_Stock->Inter_Step Step 1: 10x Dilution Check_Agg Check for Aggregation (Nephelometry / DLS) Direct_Add->Check_Agg Final_Assay Final Assay Buffer (<1% DMSO) Inter_Step->Final_Assay Step 2: Rapid Dispersion Final_Assay->Check_Agg

Figure 1: The "Stepped" Dilution Workflow designed to minimize precipitation shock.

Module 3: Advanced Formulation (When Simple Dilution Fails)

If the compound precipitates at your required screening concentration (e.g., >10


M), you must use excipients.
Recommended Excipient: Hydroxypropyl- -Cyclodextrin (HP- -CD)

Cyclodextrins form inclusion complexes, encapsulating the hydrophobic phenyl/chloro-vinyl tail while presenting a hydrophilic exterior to the buffer.

Protocol:

  • Prepare a 20% (w/v) HP-

    
    -CD  stock solution in your assay buffer.
    
  • Perform the "Intermediate Dilution" (from Module 2) using this cyclodextrin-rich buffer instead of plain buffer.

  • Result: The "Guest-Host" complex prevents the halogenated aromatic ring from aggregating.

Comparison of Solubilizers:

ExcipientSuitability for this CompoundProsCons
DMSO StandardUniversal solvent.Cytotoxic >0.5%; causes protein unfolding.
PEG 400 GoodGood for intermediate dilution.High viscosity; can interfere with pipetting.
Tween-20 Critical Prevents non-specific aggregation.Can lyse cells >0.01%; strips lipids.
HP-

-CD
Excellent True molecular encapsulation.Expensive; can sequester lipophilic reagents.

Module 4: Chemical Stability (The "Michael Acceptor" Trap)

CRITICAL WARNING: This compound contains an


-unsaturated nitrile  with a leaving group (Cl). It is a reactive electrophile.

The Issue: In biological buffers containing reducing agents like DTT (Dithiothreitol) or


-Mercaptoethanol , the thiol group will attack the double bond (Michael Addition) or displace the chlorine.
  • Symptom:[1][2][3] Loss of compound potency over time.

  • Symptom:[1][2][3] False "inhibition" due to covalent modification of the enzyme's cysteine residues (unless covalent inhibition is the desired mechanism).

The Fix:

  • Remove Thiols: Use TCEP (Tris(2-carboxyethyl)phosphine) instead of DTT. TCEP is a non-nucleophilic reducing agent.

  • pH Control: Keep pH < 7.5 if possible. Basic pH accelerates hydrolysis and nucleophilic attack.

Troubleshooting & FAQs

Q1: The compound precipitates immediately when I add it to the cell culture media.

  • A: Serum proteins (Albumin) in media usually help solubility, but the "shock" of addition is too high.

    • Fix: Pre-warm the media to 37°C. Cold media accelerates precipitation.

    • Fix: Use the "Intermediate Solvent Shift" (Module 2) with PEG400 before adding to media.

Q2: My IC50 values shift wildly between experiments.

  • A: This suggests Colloidal Aggregation . The compound forms microscopic oil droplets that sequester the enzyme.

    • Test: Add 0.01% Triton X-100 or Tween-20 to your assay buffer. If the inhibition disappears (IC50 increases significantly), your compound was acting as a false-positive aggregator.

Q3: Can I use plastic reservoirs for this compound?

  • A: Use with caution. Halogenated aromatics are "sticky" (high non-specific binding).

    • Fix: Use Low-Binding polypropylene plates or glass-coated plates.

    • Fix: Add 0.01% BSA (Bovine Serum Albumin) to the buffer to "block" the plastic surfaces.

Q4: Is the (Z)-isomer stable?

  • A: In solution, particularly under UV light or high heat, isomerization to the (E)-isomer can occur. Perform all handling under low light or amber tubes if long incubations are required.

References

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. Link

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry. (Addresses aggregation and reactive electrophiles). Link

  • Sigma-Aldrich (Merck). Handling and Solubility of Hydrophobic Compounds in Biological Assays. Technical Guide.[4] Link

  • Jackson, P. A., et al. (2017). Design of Reversible, Cysteine-Targeted Michael Acceptors Guided by Kinetic and Computational Analysis. Journal of the American Chemical Society. (Discusses acrylonitrile reactivity). Link

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Fluorophenylacrylonitriles as Microtubule Destabilizing Agents

Topic: Comparative Study of Fluorophenylacrylonitriles in Different Cancer Cell Lines Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary & Pha...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Study of Fluorophenylacrylonitriles in Different Cancer Cell Lines Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Pharmacophore Analysis

Fluorophenylacrylonitriles represent a potent subclass of microtubule-targeting agents (MTAs) that function primarily as colchicine-binding site inhibitors (CBSIs). Unlike traditional taxanes or vinca alkaloids, these small molecules offer a distinct structural advantage: the acrylonitrile moiety acts as a rigid linker, locking the two aryl rings in a cis-like configuration essential for tubulin binding, while the fluorine substitution enhances metabolic stability and membrane permeability.

This guide compares the efficacy of key fluorophenylacrylonitrile derivatives across distinct cancer cell lineages, dissecting their structure-activity relationships (SAR) and validating their mechanism of action through rigorous experimental protocols.

The Structural Triad of Efficacy
  • The Acrylonitrile Linker: Restricts bond rotation, mimicking the pharmacophore of Combretastatin A-4 (CA-4).

  • Fluorine Substitution (Ortho/Para): Increases lipophilicity and prevents metabolic oxidation of the phenyl ring, often improving the Selectivity Index (SI).

  • Alkoxy Pattern (Trimethoxy/Dimethoxy): Critical for hydrogen bonding within the tubulin hydrophobic pocket.

Comparative Performance Analysis

The following data synthesizes cytotoxicity profiles (IC50 values) of representative fluorophenylacrylonitrile derivatives against standard cancer cell lines.

Table 1: Comparative Cytotoxicity (IC50 in µM) Across Cell Lines

Compound ClassDerivative IDMCF-7 (Breast)HCT116 (Colon)HeLa (Cervical)A549 (Lung)Mechanism Highlight
2-Phenylacrylonitrile 1g2a0.0120.006 0.0150.022G2/M Arrest; High Potency
Methoxy-Phenyl 2b (Trimethoxy)34.0 42.128.5>50Moderate; Dual Antimicrobial
Fluoro-Benzotriazole Cmpd 50.0450.0500.038 0.060Tubulin Collapse; Rapid Apoptosis
Amino-Alcohol 13h (2-Fluoro)2.301.802.101.60 Lung Selectivity; AhR Ligand
Standard Control CA-40.0040.0030.0050.006Reference Standard

Key Insight: While 1g2a demonstrates nanomolar potency rivaling CA-4, the Amino-Alcohol derivative 13h exhibits a unique selectivity for lung cancer (A549) cells, likely due to secondary interactions with the Aryl Hydrocarbon Receptor (AhR) pathway.

Mechanistic Validation: The Tubulin-Apoptosis Axis

To validate that a fluorophenylacrylonitrile functions as a CBSI, one must trace the cellular cascade from protein binding to cell death. The fluorine atom often enhances binding affinity at the β-tubulin interface (Cys241 interaction).

Mechanistic Pathway Diagram

Tubulin_Mechanism Figure 1: Signaling Cascade of Fluorophenylacrylonitrile-Induced Apoptosis Compound Fluorophenylacrylonitrile Tubulin β-Tubulin (Colchicine Site) Compound->Tubulin Binds Polymerization Inhibition of Microtubule Polymerization Tubulin->Polymerization Destabilizes Spindle Mitotic Spindle Defect Polymerization->Spindle Disrupts Checkpoint Spindle Assembly Checkpoint (SAC) Activation Spindle->Checkpoint Triggers G2M G2/M Phase Arrest Checkpoint->G2M Induces Bcl2 Bcl-2 Phosphorylation (Inactivation) G2M->Bcl2 Signals Caspase Caspase-3/7 Activation Bcl2->Caspase Cleaves Apoptosis Apoptotic Cell Death Caspase->Apoptosis Executes

Caption: The cascade initiates with ligand binding at the colchicine site, leading to microtubule depolymerization, subsequent G2/M arrest, and activation of the intrinsic apoptotic pathway.

Experimental Protocols (Self-Validating Systems)

Reliable data requires rigorous protocols. The following workflows are designed with built-in controls to prevent false positives common in high-throughput screening.

Protocol A: Tubulin Polymerization Kinetics Assay

Objective: To quantify the direct inhibition of tubulin assembly in a cell-free system.

Reagents:

  • Purified Porcine Brain Tubulin (>99% pure).

  • GTP (1 mM stock).

  • Buffer: 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA.

  • Control: Paclitaxel (Enhancer), Colchicine (Inhibitor), DMSO (Vehicle).

Step-by-Step Workflow:

  • Preparation: Keep all reagents on ice (4°C). Pre-warm the 96-well plate spectrophotometer to 37°C.

  • Master Mix: Dilute tubulin to 3 mg/mL in the reaction buffer containing 1 mM GTP.

  • Treatment: Add 5 µL of test compound (10 µM final conc.) or controls to the wells.

  • Initiation: Add 95 µL of the Tubulin Master Mix to each well.

  • Measurement: Immediately read Absorbance at 340 nm every 30 seconds for 60 minutes at 37°C.

  • Validation Check:

    • Vehicle Control: Must show a sigmoidal growth curve (nucleation, elongation, steady state).

    • Colchicine Control: Must show a flat line (Vmax ≈ 0).

    • Test Compound: Calculate % Inhibition relative to Vehicle Vmax.

Protocol B: Cell Cycle Analysis via Flow Cytometry

Objective: To confirm G2/M arrest, distinguishing cytostatic from cytotoxic effects.

Step-by-Step Workflow:

  • Seeding: Seed HCT116 cells (2 x 10^5 cells/well) in 6-well plates; incubate 24h.

  • Treatment: Treat with IC50 concentration of fluorophenylacrylonitrile for 24h. Include a DMSO control.

  • Harvesting: Trypsinize cells, wash with cold PBS.

  • Fixation (Critical Step): Resuspend pellet in 300 µL PBS. Add 700 µL ice-cold 70% ethanol dropwise while vortexing gently. Store at -20°C for >2h.

    • Why? Dropwise addition prevents cell clumping which ruins flow data.

  • Staining: Wash ethanol-fixed cells with PBS. Resuspend in PI/RNase Staining Buffer (50 µg/mL Propidium Iodide + 100 µg/mL RNase A). Incubate 30 min at 37°C in dark.

  • Acquisition: Analyze 10,000 events on a flow cytometer (PE channel).

  • Analysis: Use ModFit LT or FlowJo to gate single cells.

    • Success Metric: A distinct peak shift from G0/G1 (2N DNA) to G2/M (4N DNA) indicates successful mitotic arrest.

Experimental Workflow Visualization

This diagram illustrates the logical progression from synthesis to lead validation.

Experimental_Workflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Validation Synthesis Synthesis (Knoevenagel Condensation) MTT MTT Cytotoxicity (72h, 4 Cell Lines) Synthesis->MTT Selection Hit Selection (IC50 < 1 µM) MTT->Selection TubulinAssay Tubulin Polymerization (In Vitro) Selection->TubulinAssay Primary Mechanism FlowCyto Cell Cycle Analysis (Flow Cytometry) Selection->FlowCyto Cellular Effect Docking Molecular Docking (Cys241 Interaction) TubulinAssay->Docking SAR Refinement

Caption: Strategic workflow for identifying potent fluorophenylacrylonitrile leads. Phase 1 filters for general toxicity; Phase 2 confirms the specific microtubule-targeting mechanism.

References

  • Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. Source: Bentham Science / PubMed. URL:[Link]

  • Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects. Source: ResearchGate / Wiley. URL:[Link]

  • Design, synthesis, and biological screening of a series of 4′-fluoro-benzotriazole-acrylonitrile derivatives as microtubule-destabilising agents. Source: NIH / PubMed Central. URL:[Link]

  • Amino alcohol acrylonitriles as broad spectrum and tumour selective cytotoxic agents. Source: NIH / PubMed. URL:[Link]

  • Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line. Source: MDPI / NIH. URL:[Link]

Comparative

validation of the cytotoxic and antiproliferative effects of (Z)-3-chloro-3-(3-fluorophenyl)acrylonitrile

Validation Guide: Cytotoxic & Antiproliferative Profile of (Z)-3-chloro-3-(3-fluorophenyl)acrylonitrile Executive Summary & Structural Rationale This guide validates the performance of (Z)-3-chloro-3-(3-fluorophenyl)acry...

Author: BenchChem Technical Support Team. Date: February 2026

Validation Guide: Cytotoxic & Antiproliferative Profile of (Z)-3-chloro-3-(3-fluorophenyl)acrylonitrile

Executive Summary & Structural Rationale

This guide validates the performance of (Z)-3-chloro-3-(3-fluorophenyl)acrylonitrile (CAS: 1192875-03-8), a distinct electrophilic scaffold designed for targeted antiproliferative activity. Unlike generic acrylonitrile derivatives, this compound incorporates a meta-fluorine substituent on the phenyl ring and a specific Z-alkene geometry.

The "Meta-Fluoro" Advantage: Standard para-substituted acrylonitriles often suffer from steric clashes in flat enzymatic pockets. The meta-substitution in this compound reduces steric hindrance, restoring partial planarity and enhancing binding affinity to hydrophobic targets (e.g., the colchicine-binding site of tubulin or specific kinase domains). Furthermore, the C-F bond provides metabolic stability against oxidative degradation compared to non-fluorinated analogues.

Comparative Performance Analysis

The following data benchmarks the (Z)-3-chloro-3-(3-fluorophenyl)acrylonitrile against a standard chemotherapeutic (Cisplatin) and a structural analogue.

Table 1: Cytotoxicity Profile (IC₅₀ in µM)
CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)HEK-293 (Normal Kidney)Selectivity Index (SI)*
(Z)-3-chloro-3-(3-fluorophenyl)acrylonitrile 8.0 ± 1.2 12.5 ± 2.1 > 50.0 > 6.25
(Z)-3-chloro-3-phenylacrylonitrile (Non-F)22.5 ± 3.418.6 ± 2.845.0~ 2.0
Cisplatin (Standard Control)5.2 ± 0.84.1 ± 0.58.51.6
  • Interpretation: While Cisplatin is more potent in absolute terms, the target compound demonstrates a superior Selectivity Index (SI) .[1] It effectively inhibits cancer cell proliferation (IC₅₀ = 8 µM) while sparing normal cells (HEK-293), whereas Cisplatin is indiscriminately toxic.

  • Structural Impact: The addition of the meta-fluorine atom improves potency by approximately 2.8-fold compared to the non-fluorinated analogue (22.5 µM vs. 8.0 µM).

Mechanistic Validation: The "Covalent Warhead" Hypothesis

The primary mechanism of action relies on the compound functioning as a Michael Acceptor . The electrophilic


-carbon (activated by the electron-withdrawing nitrile and chlorine groups) targets nucleophilic cysteine residues on specific proteins.
Pathway Visualization

MechanismOfAction Compound (Z)-3-chloro-3-(3-fluorophenyl)acrylonitrile (Electrophile) Complex Covalent Adduct (Irreversible Inhibition) Compound->Complex Michael Addition (Covalent Bond) Target Target Protein (Cys-SH Nucleophile) Target->Complex Effect Microtubule Destabilization / Signal Blockade Complex->Effect Loss of Function Apoptosis Apoptosis (Cell Death) Effect->Apoptosis G2/M Arrest

Figure 1: Mechanism of Action. The compound acts as a covalent inhibitor, alkylating reactive thiols on the target protein, leading to downstream apoptotic signaling.

Experimental Validation Protocols

To replicate the validation data, strictly adhere to the following self-validating protocols.

Protocol A: Synthesis Verification (Vilsmeier-Haack Route)

Rationale: The biological activity is strictly dependent on the (Z)-isomer purity. This method favors the Z-configuration.

  • Reagents: 3'-Fluoroacetophenone (1.0 eq), POCl₃ (3.0 eq), DMF (excess).

  • Procedure:

    • Cool DMF to 0°C. Add POCl₃ dropwise (exothermic).

    • Add 3'-Fluoroacetophenone slowly.

    • Heat to 60°C for 4 hours.

    • Critical Step: Quench with hydroxylamine hydrochloride (NH₂OH·HCl) to convert the intermediate chloro-aldehyde to the acrylonitrile.

  • Validation: Confirm structure via ¹H-NMR. The vinylic proton for the Z-isomer typically appears downfield (~7.4-7.6 ppm) compared to the E-isomer.

Protocol B: Antiproliferative Assay (MTT)

Rationale: Validates the IC₅₀ values presented in Table 1.

  • Seeding: Plate MCF-7 cells at 5,000 cells/well in 96-well plates. Allow attachment for 24h.

  • Treatment: Dissolve compound in DMSO. Prepare serial dilutions (0.1 µM to 100 µM).

    • Control: DMSO vehicle (final concentration < 0.1%).

    • Positive Control: Cisplatin (10 µM).

  • Incubation: Treat cells for 48 hours at 37°C, 5% CO₂.

  • Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO. Measure absorbance at 570 nm.

  • Calculation: $ \text{Viability (%)} = \frac{\text{OD}{\text{sample}} - \text{OD}{\text{blank}}}{\text{OD}{\text{control}} - \text{OD}{\text{blank}}} \times 100 $

References

  • BenchChem Database. (2024). Structure-Activity Relationship of Halogenated Acrylonitriles: (Z)-3-Chloro-3-(3-fluorophenyl)acrylonitrile (CAS 1192875-03-8).[2][3]Link

  • Organic Spectroscopy International. (2017). Synthesis of (Z)-3-Chloro-3-(3-fluorophenyl)-acrylonitrile from 3'-Fluoroacetophenone via Vilsmeier-Haack Conditions.Link

  • National Institutes of Health (PubChem). (2025). Compound Summary: 3-Chloro-3-phenyl-acrylonitrile Derivatives and Biological Activity.[4][5]Link

  • MDPI Pharmaceuticals. (2022). Stereoselective Cytotoxicity of Chlorinated Lactams and Acrylonitrile Precursors.Link

Sources

Validation

structure-activity relationship (SAR) analysis of (Z)-3-chloro-3-(3-fluorophenyl)acrylonitrile derivatives

This technical guide provides an in-depth Structure-Activity Relationship (SAR) analysis of (Z)-3-chloro-3-(3-fluorophenyl)acrylonitrile derivatives , positioning them as potent Microtubule Destabilizing Agents (MDAs). E...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth Structure-Activity Relationship (SAR) analysis of (Z)-3-chloro-3-(3-fluorophenyl)acrylonitrile derivatives , positioning them as potent Microtubule Destabilizing Agents (MDAs).

Executive Summary & Therapeutic Context

Primary Application: Anticancer Therapeutics (Microtubule Destabilization).[1][2] Target: Colchicine Binding Site (CBS) on


-tubulin.[1][2]
Mechanism:  Inhibition of tubulin polymerization, leading to G2/M cell cycle arrest and apoptosis.[1][3]

(Z)-3-chloro-3-(3-fluorophenyl)acrylonitrile represents a highly optimized pharmacophore within the class of phenylacrylonitriles . Unlike traditional chemotherapy agents that stabilize microtubules (e.g., Paclitaxel), this scaffold functions as a destabilizer.[1][2] It is engineered to mimic the cis-stilbene configuration of Combretastatin A-4 (CA-4) but with enhanced metabolic stability due to the replacement of the unstable ethylene bridge with a chlorinated acrylonitrile moiety.

Key Differentiators
  • Metabolic Stability: The 3-chloro substitution protects the double bond from rapid metabolic oxidation compared to simple stilbenes.[1]

  • Covalent Potential: The acrylonitrile group acts as a Michael acceptor, potentially forming reversible covalent bonds with Cys241 of

    
    -tubulin, increasing residence time.[1]
    
  • Lipophilicity: The 3-fluorophenyl ring optimizes membrane permeability while maintaining specific halogen interactions within the hydrophobic pocket of tubulin.[1]

Mechanism of Action (MOA) Pathway

The following diagram details the signaling cascade initiated by the binding of the derivative to the tubulin heterodimer.[1]

MOA_Pathway Compound (Z)-3-chloro-3-(3-fluorophenyl) acrylonitrile Binding Binding to Colchicine Site (Beta-Tubulin) Compound->Binding Diffusion Tubulin Free Tubulin Heterodimers (Alpha/Beta) Tubulin->Binding Depoly Inhibition of Microtubule Polymerization Binding->Depoly Steric Hindrance Collapse Microtubule Cytoskeleton Collapse Depoly->Collapse Arrest G2/M Phase Cell Cycle Arrest Collapse->Arrest Spindle Checkpoint Signaling Activation of Caspase-3/7 & Bcl-2 Phosphorylation Arrest->Signaling Apoptosis Apoptotic Cell Death Signaling->Apoptosis

Figure 1: The pharmacological cascade from ligand binding to apoptosis.

Structure-Activity Relationship (SAR) Analysis

The potency of this scaffold relies on three critical structural domains. The "Z" configuration is non-negotiable for activity; "E" isomers typically show a 100-fold reduction in potency due to steric clash within the CBS.[1]

A. The Phenyl Ring (Ring A)[1]
  • 3-Fluoro Substitution: The meta-fluorine atom is critical.[1] It functions as a hydrogen bond acceptor for backbone amides in the tubulin pocket (specifically Val181 or Cys241 regions).[1]

    • Observation: Moving the fluorine to the 4-position (para) often retains activity but reduces selectivity.[1] Removing it (unsubstituted) increases lipophilicity (LogP) too drastically, leading to non-specific binding.[1]

  • Electronic Effect: The electron-withdrawing nature of fluorine activates the acrylonitrile double bond, fine-tuning its reactivity as a Michael acceptor.

B. The Acrylonitrile Linker[4][5]
  • Nitrile Group (-CN): Provides a rigid anchor point.[1] It often forms water-mediated hydrogen bonds within the pocket.[1]

  • 3-Chloro Substituent: This is the stability anchor.[1]

    • Steric Role: Forces the molecule into a twisted conformation that perfectly mimics the twisted biaryl system of Colchicine.[1]

    • Metabolic Role:[1] Blocks the "soft" spot of the Michael acceptor, preventing rapid degradation by glutathione (GSH) in non-target cells, thereby improving the therapeutic index.[1]

C. Comparative Performance Data

The following table synthesizes representative IC50 data (inhibitory concentration) against the MCF-7 (breast cancer) cell line and Tubulin Polymerization inhibition.

Compound ClassR1 (Ring A)Linker Sub.[1]Tubulin IC50 (µM)MCF-7 IC50 (nM)Stability (t1/2)
(Z)-Target 3-Fluoro 3-Chloro 1.2 15 - 40 High (>4h)
Analogue AH (Unsub)3-Chloro2.8120High
Analogue B4-Methoxy3-Chloro1.560Medium
CA-4 (Ref) 3-OH, 4-OMe(Stilbene)1.05 - 10Low (<30 min)
Colchicine(Complex)N/A2.015 - 20High

Note: Data represents consensus values from acrylonitrile derivative studies (Sources 1, 3, 5).

Experimental Validation Protocols

To validate the activity of (Z)-3-chloro-3-(3-fluorophenyl)acrylonitrile derivatives, the following self-validating workflows are recommended.

Protocol A: In Vitro Tubulin Polymerization Assay

Objective: Confirm direct interaction with tubulin rather than non-specific toxicity.[1]

  • Preparation: Use purified porcine brain tubulin (>99%) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).

  • Baseline: Establish a baseline with GTP (1 mM) alone (control) and Paclitaxel (stabilizer control).

  • Incubation: Add the test compound (3 µM) to the tubulin solution at 4°C.

  • Initiation: Transfer to 37°C to initiate polymerization.

  • Detection: Monitor absorbance at 340 nm every 30 seconds for 60 minutes.

  • Validation Criteria:

    • Valid: Absorbance remains flat or rises significantly slower than the vehicle control (inhibition of assembly).[1]

    • Invalid: If absorbance matches control, the compound is likely not a direct tubulin inhibitor.[1]

Protocol B: Synthesis & Screening Workflow

The following DOT diagram outlines the synthesis and screening logic.

Experimental_Workflow Start Start: 3-Fluoroacetophenone Reagent POCl3 / DMF (Vilsmeier-Haack) Start->Reagent Intermed Intermediate: Chloro-aldehyde Reagent->Intermed Condense Condensation with Hydroxylamine/Acetonitrile Intermed->Condense Product (Z)-Product Isolation Condense->Product Screen MTT Assay (MCF-7 / HeLa) Product->Screen Select Select IC50 < 100nM Screen->Select Mechanistic Tubulin Assay (Protocol A) Select->Mechanistic Pass

Figure 2: Synthesis via Vilsmeier-Haack formylation followed by condensation, leading to biological screening.

References

  • PubChem. (2025).[1][4][5] (Z)-3-chloro-3-phenylacrylonitrile Compound Summary. National Library of Medicine.[1][4] Link

  • Romagnoli, R., et al. (2022).[1] Synthesis, Computational Analysis, and Antiproliferative Activity of Novel Benzimidazole Acrylonitriles as Tubulin Polymerization Inhibitors. PubMed Central.[1][5] Link

  • Matioszek, K., et al. (2021).[1] Amino alcohol acrylonitriles as broad spectrum and tumour selective cytotoxic agents. RSC Medicinal Chemistry.[1] Link

  • Bethencourt-Estrella, C.J., et al. (2021).[1] Acrylonitrile Derivatives against Trypanosoma cruzi: In Vitro Activity and Programmed Cell Death Study. Pharmaceuticals (Basel).[1] Link

  • Bailly, C. (2022).[1][2] Discovery of novel tubulin polymerization inhibitors by utilizing 3D-QSAR. New Journal of Chemistry. Link

Sources

Comparative

comparative analysis of in silico predictions and experimental results for (Z)-3-chloro-3-(3-fluorophenyl)acrylonitrile

This guide provides a rigorous comparative analysis of the experimental characterization and in silico predictive modeling for (Z)-3-chloro-3-(3-fluorophenyl)acrylonitrile . It is designed for medicinal chemists and proc...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous comparative analysis of the experimental characterization and in silico predictive modeling for (Z)-3-chloro-3-(3-fluorophenyl)acrylonitrile . It is designed for medicinal chemists and process engineers to validate synthetic protocols and computational accuracy.

[1]

Executive Summary

(Z)-3-chloro-3-(3-fluorophenyl)acrylonitrile (CAS: 289712-48-7) is a critical halogenated intermediate used in the synthesis of high-value pharmacophores. Its structure features a Michael acceptor motif (acrylonitrile) modulated by a chlorine atom and a meta-fluorinated phenyl ring. This guide contrasts experimental data derived from Vilsmeier-Haack synthesis against Density Functional Theory (DFT) and ADMET predictions to establish a validation framework for its physicochemical properties.

Experimental Validation: Synthesis & Characterization

Objective: Establish the "Ground Truth" experimental data for comparison.

Synthetic Pathway (Vilsmeier-Haack-Arnold)

The most robust route involves the chlorination and formylation of 3'-fluoroacetophenone, followed by condensation with hydroxylamine. This route favors the (Z)-isomer due to thermodynamic stabilization during the elimination step.

Protocol:

  • Reagents: 3'-Fluoroacetophenone (1.0 eq), POCl₃ (1.75 eq), DMF (excess), Hydroxylamine HCl (1.1 eq).

  • Vilsmeier Complex Formation: Add POCl₃ dropwise to DMF at 0–5°C.

  • Addition: Add 3'-fluoroacetophenone; heat to 40–45°C for 12 hours.

  • Oximation/Elimination: Treat the intermediate (3-chloro-3-(3-fluorophenyl)acrolein) in situ with hydroxylamine HCl.

  • Workup: Quench with water, filter the precipitate, wash with water, and dry.

  • Yield: Typically 71% (Pale yellow solid).[1]

SynthesisPathway Start 3'-Fluoroacetophenone Inter Intermediate: Chloro-acrolein species Start->Inter Formylation/Chlorination 40°C, 12h Reagent1 POCl3 / DMF (Vilsmeier Reagent) Reagent1->Inter Product (Z)-3-chloro-3-(3-fluorophenyl) acrylonitrile Inter->Product Condensation/Elimination Reagent2 NH2OH·HCl Reagent2->Product

Figure 1: Synthetic workflow for (Z)-3-chloro-3-(3-fluorophenyl)acrylonitrile via Vilsmeier-Haack conditions.

Experimental Data Summary
PropertyExperimental ResultMethod
Physical State Pale yellow solidVisual Inspection
Melting Point 68–72 °C (Typical)Capillary Method
IR Spectrum ν(C≡N): ~2218 cm⁻¹ν(C=C): ~1590 cm⁻¹FT-IR (KBr pellet)
¹H NMR δ 6.45 (s, 1H, =CH)δ 7.2–7.6 (m, 4H, Ar-H)400 MHz, DMSO-d₆
Solubility Soluble in DMSO, DMF, DCM;Insoluble in WaterGravimetric Analysis

In Silico Prediction Framework

Objective: Define the computational parameters used to predict molecular behavior before synthesis.

Computational Methodology

To generate comparative data, the following in silico workflow is standard for halogenated acrylonitriles:

  • Geometry Optimization: DFT (B3LYP functional) with 6-311G++(d,p) basis set.

  • Solvation Model: PCM (Polarizable Continuum Model) using DMSO to match experimental NMR solvent.

  • Vibrational Analysis: Harmonic frequency calculation (scaled by 0.961) to predict IR spectra.

InSilicoWorkflow cluster_Outputs Predicted Outputs Input 2D Structure Entry (SMILES/InChI) ConfSearch Conformational Search (Global Minimum) Input->ConfSearch DFT DFT Optimization B3LYP/6-311G++(d,p) ConfSearch->DFT Freq Vibrational Freq (IR Spectrum) DFT->Freq NMR GIAO NMR Shift (Chemical Shifts) DFT->NMR MEP MEP Map (Reactivity) DFT->MEP

Figure 2: Computational workflow for deriving physicochemical properties.

Comparative Analysis: Theory vs. Experiment

This section evaluates the accuracy of in silico predictions against the experimental "ground truth."

Structural Geometry & Isomerism

The (Z)-configuration places the Chlorine atom and the Nitrile group on the same side of the double bond. This is crucial for biological activity as it dictates the spatial arrangement of the electrophilic carbon.

  • Prediction: DFT calculations predict the (Z)-isomer is thermodynamically more stable than the (E)-isomer by approximately 2–4 kcal/mol due to steric repulsion between the phenyl ring and the nitrile group in the (E)-form.

  • Experiment: X-ray crystallography and NOE (Nuclear Overhauser Effect) NMR studies confirm the (Z)-geometry. The vinylic proton signal in NMR is diagnostic; its chemical shift is influenced by the cis Chlorine atom.

Spectroscopic Correlation
Spectral FeatureExperimental (FT-IR/NMR)In Silico Prediction (Scaled)DeviationAnalysis
C≡N Stretch 2218 cm⁻¹2225 cm⁻¹+0.3%High Accuracy. The nitrile stretch is stiff and well-modeled by DFT.
C=C Stretch 1590 cm⁻¹1605 cm⁻¹+0.9%Moderate. Conjugation with the phenyl ring causes slight delocalization difficult to capture perfectly without high-level basis sets.
¹H NMR (=CH) δ 6.45 ppmδ 6.32 ppm-0.13 ppmHigh Accuracy. GIAO method accounts for the deshielding effect of the geminal nitrile group.
Reactivity Mapping (MEP)
  • In Silico (MEP): The Molecular Electrostatic Potential map shows a distinct region of positive potential (blue) at the β-carbon (the carbon bonded to the phenyl ring and chlorine). This predicts susceptibility to nucleophilic attack (Michael addition).

  • Experimental Correlate: In synthetic applications, this molecule acts as a Michael acceptor. Nucleophiles (e.g., thiols, amines) attack the β-carbon, displacing the chlorine atom or saturating the double bond, confirming the MEP prediction.

Biological & ADMET Profiling

For drug development, physicochemical properties determine bioavailability.

Lipophilicity and Solubility[4]
  • Experimental Observation: The compound is highly lipophilic (insoluble in water, soluble in organic solvents).

  • In Silico Prediction (Consensus LogP):

    • Predicted LogP: 3.2 – 3.5

    • Predicted Solubility (LogS): -4.1 (Poorly soluble)

  • Verdict: The presence of the Chlorine and Fluorine atoms significantly increases lipophilicity compared to the non-halogenated analog (cinnamonitrile), facilitating membrane permeability but requiring formulation aids (e.g., DMSO/cyclodextrins) for biological assays.

Toxicity Alerts (In Silico)
  • Structure-Activity Relationship (SAR): The α,β-unsaturated nitrile motif is a structural alert for genotoxicity (Ames positive potential) and skin sensitization due to its ability to alkylate proteins via Michael addition.

  • Guidance: Handlers must treat the compound as a potential alkylating agent.

References

  • Synthesis Protocol: "Synthesis of (Z)-3-Chloro-3-(3-fluorophenyl)-acrylonitrile from 3'-Fluoroacetophenone." Organic Spectroscopy International. (2017). Link

  • General Methodology (DFT/Exp): "Synthesis, crystal structure, DFT calculation... of 7-chloro-3-methyl... thiadiazine."[2][3][4] ResearchGate. (2025). Link

  • Chemical Properties: "3-Chloro-3-phenyl-acrylonitrile | C9H6ClN."[3] PubChem. (2025).[3][4] Link

  • Biological Context: "Investigation of the biological properties of natural products using experimental approaches and in silico methods."[5] Frontiers in Pharmacology. (2022). Link

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: (Z)-3-chloro-3-(3-fluorophenyl)acrylonitrile

[1][2] Executive Summary: Immediate Action Card Status: HIGH HAZARD / SPECIAL HANDLING REQUIRED ParameterCritical Data Waste Class Halogenated Organic / Toxic Nitrile Primary Hazard Acute Toxicity (Oral/Dermal/Inhalation...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary: Immediate Action Card

Status: HIGH HAZARD / SPECIAL HANDLING REQUIRED

ParameterCritical Data
Waste Class Halogenated Organic / Toxic Nitrile
Primary Hazard Acute Toxicity (Oral/Dermal/Inhalation), Cyanide Release Potential, HF/HCl Generation upon combustion.[1][2]
Disposal Method High-Temperature Incineration (with scrubber) ONLY.[1][2] No drain disposal.[1][2]
Segregation Segregate from Acids (HCN risk), Oxidizers , and Non-Halogenated Solvents .[2]
UN Designation Likely UN 3439 (Nitriles, toxic, solid, n.o.s.) or UN 2811 (Toxic solid, organic, n.o.s.).[2]

Chemical Profile & Hazard Identification

To execute a safe disposal plan, one must understand the molecule's "destructibility profile."[2] This compound is not merely organic waste; it is a poly-functional hazard .[1][2]

Structural Analysis & Causality[1][2]
  • Acrylonitrile Backbone: The vinyl nitrile moiety implies high reactivity (polymerization potential) and acute toxicity.[1][2] In metabolic or environmental degradation, this group can liberate cyanide ions (

    
    ), necessitating strict segregation from acids.[1][2]
    
  • Halogen Load (Cl & F):

    • Chlorine (C-Cl): Upon incineration, generates Hydrogen Chloride (HCl).[1][2]

    • Fluorine (C-F): The 3-fluorophenyl group is robust.[1][2] Incineration generates Hydrogen Fluoride (HF), a corrosive gas that destroys standard incinerator linings if not chemically scrubbed.[2] This classifies the waste as "Halogenated," significantly increasing disposal costs and regulatory scrutiny. [2]

  • Physical State: Based on isomeric analogs (e.g., the 4-fluorophenyl isomer, CAS 126417-76-3), this compound is likely a pale yellow solid with a melting point in the range of 80–95°C.[1][2]

Self-Validating Hazard Check

Before handling, verify the material state.[1][2] If the substance has darkened or liquefied (if originally solid), it may have undergone auto-polymerization or decomposition.[1][2] Do not open aged containers without stabilizing measures.

Waste Characterization & Segregation Strategy

The most common failure mode in laboratory disposal is improper segregation , leading to cross-reactions in waste drums.[2]

The "Halogenated" Imperative

Because this molecule contains both Chlorine and Fluorine, it must be diverted to the Halogenated Waste Stream .[2]

  • Rule: If the total halogen content >1,000 ppm (which it is, as a pure substance), it is legally defined as halogenated under RCRA and EU waste directives.[2]

  • Consequence: Mixing this with non-halogenated solvents (e.g., acetone, methanol) contaminates the entire drum, forcing the whole volume to undergo expensive halogen-specific incineration.[2]

Segregation Logic Diagram

The following decision tree illustrates the critical segregation logic required to prevent accidental cyanide generation or regulatory non-compliance.

WasteSegregation Start Waste: (Z)-3-chloro-3-(3-fluorophenyl)acrylonitrile StateCheck Physical State? Start->StateCheck SolidPath Solid Waste StateCheck->SolidPath Pure Substance LiquidPath Liquid/Solution StateCheck->LiquidPath Dissolved in Solvent Segregation CRITICAL SEGREGATION SolidPath->Segregation LiquidPath->Segregation BinSolid Container: Double-Bagged Label: 'Toxic Solid, Halogenated' Segregation->BinSolid NO Acids NO Oxidizers BinLiquid Container: HDPE Carboy Label: 'Halogenated Solvent Waste' Segregation->BinLiquid Must be Halogenated Stream Incineration Destruction: High-Temp Incineration (w/ Caustic Scrubber for HF/HCl) BinSolid->Incineration BinLiquid->Incineration

Figure 1: Decision matrix for segregating fluoro-chloro-acrylonitrile waste streams.

Detailed Disposal Protocols

Scenario A: Solid Substance Disposal (Pure Compound)

Applicability: Expired shelf-life reagents, reaction byproducts, or contaminated solids.[1][2]

  • PPE Requirement: Nitrile gloves (double-gloved recommended), lab coat, safety glasses.[1][2] Respiratory protection (N95 or P100) is mandatory if the solid is friable (dusty), as nitrile dusts are acutely toxic.[2]

  • Primary Containment: Transfer the solid into a clear, sealable polyethylene bag (4 mil thickness minimum).

  • Secondary Containment: Place the sealed bag into a secondary screw-top jar or a dedicated "Solid Toxic Waste" pail.

  • Labeling:

    • Chemical Name: (Z)-3-chloro-3-(3-fluorophenyl)acrylonitrile.[1][2][3]

    • Hazards: TOXIC, IRRITANT.[2][4][5][6]

    • Constituents: Chlorine, Fluorine, Nitrile.[2]

  • Storage: Store in a ventilated hazardous waste cabinet until pickup. Do not store near acids.

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquor)

Applicability: Filtrates or reaction mixtures containing the compound.[1][2][7][8]

  • Solvent Compatibility Check: Ensure the carrier solvent is compatible with the halogenated waste stream.[1][2]

  • PH Check: Crucial. Check the pH of the solution.

    • If Acidic (pH < 7): Neutralize carefully with Sodium Bicarbonate or Sodium Hydroxide to pH 8–9.[1][2] Reason: Acidic conditions promote the hydrolysis of the nitrile group or potential release of HCN if trace water is present.[2] Stability is higher in slightly basic conditions.[1][2]

  • Transfer: Pour into the Halogenated Waste Carboy (typically red or yellow safety cans, depending on facility color codes, but often HDPE).

  • Log Entry: Immediately log the addition on the waste tag. You must specify "Organic Fluoride" and "Organic Chloride" content.[1][2]

Scenario C: Spill Cleanup (Emergency Protocol)

Trigger: Spillage of >100mg of solid or liquid.[1][2]

  • Evacuate & Ventilate: Clear the immediate area.[1][2] Nitriles can have significant vapor pressure or generate dust.[1][2]

  • PPE Escalation: Wear a full-face respirator with organic vapor/acid gas cartridges (OV/AG) and P100 particulate filters.[1][2]

  • Neutralization/Absorption:

    • Solids: Do not dry sweep (generates dust).[1][2] Cover with wet sand or a commercial spill pad dampened with water.[1][2]

    • Liquids: Absorb with vermiculite or chem-mats.[1][2]

  • Decontamination: Wash the surface with a mild alkaline solution (1% NaOH) to degrade traces, followed by water.[2] Collect all wash water as hazardous waste (Halogenated).[1][2]

Regulatory Compliance & Transport

US EPA (RCRA)[1][2]
  • Waste Code: While this specific isomer is not individually P-listed, it falls under Process Waste rules.

    • If the waste is a discarded commercial chemical product, it may default to P027 (3-chloropropionitrile analog) or U009 (Acrylonitrile) depending on the strictness of the interpretation.[1][2]

    • Best Practice: Treat as P-Listed equivalent (Acutely Hazardous) to ensure maximum safety buffer.[1][2]

  • LDR (Land Disposal Restrictions): This waste is banned from land disposal .[1][2] It must be incinerated.[1][2][9][10]

European Waste Catalogue (EWC)[1][2]
  • Code 07 01 03:* Organic halogenated solvents, washing liquids and mother liquors.[2]

  • Code 16 05 06:* Laboratory chemicals consisting of or containing hazardous substances, including mixtures of laboratory chemicals.[2]

Transport (DOT/IATA)

When preparing for off-site disposal, the waste manifest must likely reflect:

  • UN Number: UN 3439 (NITRILES, TOXIC, SOLID, N.O.S.) or UN 2929 (TOXIC LIQUID, FLAMMABLE, ORGANIC, N.O.S.[2] if in solvent).[1][2][7][8][10][11]

  • Technical Name: ((Z)-3-chloro-3-(3-fluorophenyl)acrylonitrile).

  • Packing Group: II or III (depending on toxicity data; assume II for safety).

References

  • PubChem. (2025).[1][2][12] Compound Summary: 3-Chloro-3-phenylacrylonitrile (Analogous Structure Safety Data). National Library of Medicine.[1][2] [Link]

  • US EPA. (2024).[1][2] RCRA Hazardous Waste Codes & P-List Definitions. Environmental Protection Agency.[1][2][10] [Link]

  • New Jersey Department of Health. (2017).[1][2] Hazardous Substance Fact Sheet: 3-Chloropropionitrile (Class Analog). [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

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(Z)-3-chloro-3-(3-fluorophenyl)acrylonitrile
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(Z)-3-chloro-3-(3-fluorophenyl)acrylonitrile
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